Paniculoside II
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H40O9 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13R,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-32H,1,4-11H2,2-3H3/t13-,14-,15+,16-,17+,18-,19+,20-,21+,22-,24+,25+,26+/m0/s1 |
InChI Key |
OHCCJDCXGVSWSO-XWFXMSJPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Paniculoside II?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paniculoside II, also known as Picroside II or 6-Vanilloylcatalpol, is an iridoid glycoside that stands as one of the principal bioactive constituents of Picrorhiza kurroa Royle ex Benth., a perennial herb native to the Himalayan region.[1] This document provides a detailed technical overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Furthermore, it outlines key experimental protocols for its isolation and biological evaluation, and visualizes its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical target in inflammation and immune regulation. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is characterized by a core catalpol (B1668604) structure, which is an iridoid, esterified with a vanilloyl group at the C-6 position and linked to a glucose moiety at the C-1 position.[2][3]
-
IUPAC Name: [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate[4]
-
Synonyms: Picroside II, 6-Vanilloylcatalpol, Vanilloyl catalpol[1][5]
-
CAS Number: 39012-20-9[5]
-
SMILES: COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]3C=CO--INVALID-LINK--O[C@H]5--INVALID-LINK--CO)O)O">C@@HO)O[4][6]
Quantitative Data
Physicochemical Properties
The physicochemical properties of this compound have been determined through various experimental methods. Its negative log P value indicates a hydrophilic nature.[7][8]
| Property | Value | Method | Reference(s) |
| Melting Point | 130 - 135 °C | Not Specified | [7][8] |
| Log P | -0.09675 | Shake Flask Method | [7][8] |
| pKa | 7.80 | UV-Visible Spectrophotometry | [7][8] |
| Solubility | |||
| Water | 2.46 mg/mL | Not Specified | [7][9] |
| Linseed Oil | 71.46 mg/mL | Not Specified | [7][9] |
| Transcutol P | 907.80 mg/mL | Not Specified | [7][9] |
| Labrasol | 535.90 mg/mL | Not Specified | [7][9] |
| DMSO | 100 mg/mL (195.13 mM) | Not Specified | [1] |
| Powder Flow Properties | |||
| Bulk Density | 0.149 g/mL | Not Specified | [7][8] |
| Tapped Density | 0.248 g/mL | Not Specified | [7][8] |
| Hausner Ratio | 1.66 | Calculated | [7][8] |
| Compressibility Index | 39.99% | Calculated | [7][8] |
| Angle of Repose | 41.08° | Not Specified | [7][8] |
Spectroscopic Data
The ¹H and ¹³C NMR spectra are critical for the structural confirmation of this compound. The following data were recorded in DMSO-d₆.
Table 2.1: ¹H NMR Spectral Data of this compound (DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| Aromatic | 7.0 - 7.5 | Aromatic ring protons |
| Aromatic | 6.7 - 6.8 | Two singlets |
| Hydroxyl | 6.3 | Hydroxyl proton |
| Alkene | 4.7 | Singlet |
| Methoxy | 3.71 | Singlet |
Table 2.2: ¹³C NMR Spectral Data of this compound (DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | 93.69 | 1' | 98.71 |
| 3 | 141.03 | 2' | 73.18 |
| 4 | 101.56 | 3' | 76.53 |
| 5 | 37.72 | 4' | 69.75 |
| 6 | 81.56 | 5' | 76.99 |
| 7 | 64.08 | 6' | 60.81 |
| 8 | 59.98 | Vanilloyl Moiety | |
| 9 | 45.42 | 1'' | 119.98 |
| 10 | 60.33 | 2'' | 115.11 |
| 11 | 55.71 | 3'' | 147.28 |
| C=O | 165.12 | 4'' | 150.92 |
| 5'' | 111.96 |
| | | 6'' | 122.98 |
High-resolution mass spectrometry data confirms the elemental composition of this compound. LC-MS/MS analysis provides characteristic fragmentation patterns useful for identification.
Table 3: LC-MS/MS Data of this compound
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 513.1603 [M+H]⁺ |
| Collision Energy: 20 V | Relative Abundance |
| 151.0389 | 100 |
| 165.0555 | 26.43 |
| 147.0417 | 7.96 |
| 137.0574 | 7.40 |
| 119.0501 | 6.56 |
| Collision Energy: 40 V | Relative Abundance |
| 151.0383 | 100 |
| 119.0470 | 14.20 |
| 91.0521 | 8.09 |
| 85.0299 | 5.25 |
| 123.0466 | 4.89 |
Data sourced from PubChem CID 11944602.[4]
Experimental Protocols
Isolation of this compound from Picrorhiza kurroa
This protocol describes the extraction and purification of this compound from the dried rhizomes of P. kurroa.
-
Extraction:
-
Grind dried rhizomes of P. kurroa into a coarse powder.
-
Macerate or reflux the powdered material with methanol (B129727) (e.g., 500 g of powder in 1 L of methanol).
-
Concentrate the methanolic extract under reduced pressure to obtain a crude residue.
-
-
Column Chromatography:
-
Prepare a silica (B1680970) gel (60-120 mesh) column.
-
Load the crude residue onto the column.
-
Elute the column with a solvent gradient of increasing polarity, starting with chloroform (B151607) (CHCl₃) and gradually increasing the proportion of methanol (MeOH).
-
Collect fractions (e.g., 200 mL each) and monitor by Thin Layer Chromatography (TLC).
-
The fractions containing this compound typically elute with a CHCl₃:MeOH mixture (e.g., 90:10).
-
-
Preparative RP-HPLC (for high purity):
-
Further purify the enriched fractions using a preparative reversed-phase C18 column.
-
Use a mobile phase gradient of water and acetonitrile (B52724). An example gradient is: 15% acetonitrile for 15 min, ramp to 22% acetonitrile over 2 min, hold for 13 min, then return to 15% acetonitrile.
-
Monitor the elution at 270 nm. This compound typically elutes at a retention time of approximately 20-21 minutes under these conditions.
-
Collect the corresponding peak fraction.
-
-
Final Processing:
-
Evaporate the organic solvent from the collected fraction under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure, solid this compound.
-
Confirm the structure and purity using NMR and HPLC analysis.
-
Determination of Log P (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the octanol-water partition coefficient (Log P).[5][9]
-
Preparation:
-
Prepare a phosphate (B84403) buffer solution (e.g., 0.01 M, pH 7.4).
-
Saturate 1-octanol (B28484) with the buffer and, separately, the buffer with 1-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
-
Partitioning:
-
Add a small volume of the this compound stock solution to a vessel containing a known volume of the pre-saturated 1-octanol and pre-saturated buffer.
-
Cap the vessel and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vessel to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.
-
Determine the concentration of this compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in 1-octanol] / [Concentration in aqueous buffer]
-
The Log P is the base-10 logarithm of P: Log P = log₁₀(P).
-
NF-κB Luciferase Reporter Assay
This protocol is used to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells into a 96-well plate at an appropriate density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization, using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Induce NF-κB activation by adding a stimulant (e.g., TNF-α at 10-20 ng/mL or LPS) to the wells (except for the unstimulated negative control).
-
Incubate for an additional 6-8 hours.
-
-
Cell Lysis and Luminescence Measurement:
-
Remove the medium and wash the cells gently with PBS.
-
Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® reagent (which quenches the firefly reaction and activates the Renilla luciferase) and measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.
-
Biological Activity and Signaling Pathways
This compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1] A primary mechanism underlying its anti-inflammatory properties is the inhibition of the canonical NF-κB signaling pathway.[1][3] In this pathway, inflammatory stimuli like TNF-α or LPS lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. This compound has been shown to suppress the activation of this pathway, thereby reducing the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[1]
Figure 1. The Canonical NF-κB Signaling Pathway and its inhibition by this compound.
References
- 1. Picroside II(39012-20-9) 1H NMR spectrum [chemicalbook.com]
- 2. ijbpas.com [ijbpas.com]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- 9. rsc.org [rsc.org]
An In-Depth Technical Guide on the Core Mechanism of Action Hypotheses for Paniculoside II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paniculoside II, a diterpenoid glycoside isolated from Stevia paniculata and Stevia rebaudiana, is a natural compound of emerging scientific interest. While research specifically elucidating the detailed molecular mechanisms of this compound is currently limited in publicly accessible literature, its structural class and the known biological activities of related compounds from Stevia species suggest potential therapeutic relevance. This technical guide aims to consolidate the existing, albeit sparse, information on this compound and to extrapolate potential mechanisms of action based on structurally similar diterpenoid glycosides. The primary hypotheses center on its potential anti-inflammatory, antioxidant, and antifungal activities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting the current knowledge gaps and suggesting future research directions to fully characterize the pharmacological profile of this compound.
Introduction
This compound is a naturally occurring diterpenoid glycoside with the chemical formula C₂₆H₄₀O₉. It is characterized by a kaurane (B74193) diterpene aglycone linked to a β-D-glucopyranosyl ester. While the pharmacological properties of Stevia extracts, rich in various glycosides, have been broadly investigated, specific in-depth studies on the mechanism of action of this compound are not extensively available. This guide will, therefore, present the current understanding and formulate hypotheses based on the known activities of analogous compounds.
Hypothesized Mechanisms of Action
Based on the biological activities reported for other diterpenoid glycosides from Stevia and the known pharmacology of its aglycone backbone, the following mechanisms of action for this compound are hypothesized.
Anti-inflammatory Activity
Diterpenoid glycosides from Stevia have demonstrated anti-inflammatory properties. The proposed mechanism for these compounds, and by extension potentially for this compound, involves the modulation of key inflammatory signaling pathways.
-
NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is hypothesized that this compound may inhibit the activation of the NF-κB pathway. This could occur through the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation. Diterpenoids have been shown to modulate MAPK signaling. This compound might exert its anti-inflammatory effects by inhibiting the phosphorylation of one or more MAPK proteins, leading to a downstream reduction in the production of inflammatory mediators.
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. Natural compounds with antioxidant properties are of significant therapeutic interest.
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The aglycone of this compound, a kaurane diterpene, is structurally similar to other diterpenoids that have been shown to activate the Nrf2 pathway. It is plausible that this compound could induce the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense system.
Antifungal Activity
Some sources indicate that this compound exhibits antifungal activity, particularly against Candida albicans. The precise mechanism is yet to be elucidated but could involve:
-
Disruption of Fungal Cell Membrane: Many antifungal agents act by compromising the integrity of the fungal cell membrane. This compound may interact with ergosterol, a key component of the fungal membrane, leading to pore formation and cell lysis.
-
Inhibition of Biofilm Formation: Candida albicans often forms biofilms that contribute to its pathogenicity and drug resistance. This compound might interfere with the signaling pathways that regulate biofilm formation, thereby reducing fungal virulence.
Data Presentation
As of the date of this publication, there is a notable absence of specific quantitative data in the peer-reviewed literature regarding the mechanism of action of this compound. Therefore, the following table is presented as a template for future research, outlining the types of quantitative data that are crucial for elucidating its pharmacological profile.
| Parameter | Assay Type | Cell Line / Model | This compound Concentration | Result (Hypothetical) | Reference |
| Anti-inflammatory Activity | |||||
| IC₅₀ for NF-κB inhibition | Luciferase Reporter Assay | LPS-stimulated RAW 264.7 macrophages | 1-100 µM | e.g., 25 µM | [Future Study] |
| Inhibition of p-p65 | Western Blot | LPS-stimulated RAW 264.7 macrophages | 10, 25, 50 µM | e.g., Dose-dependent decrease | [Future Study] |
| Inhibition of TNF-α secretion | ELISA | LPS-stimulated RAW 264.7 macrophages | 10, 25, 50 µM | e.g., 50% inhibition at 50 µM | [Future Study] |
| Inhibition of p-p38 MAPK | Western Blot | LPS-stimulated RAW 264.7 macrophages | 10, 25, 50 µM | e.g., Dose-dependent decrease | [Future Study] |
| Antioxidant Activity | |||||
| Nrf2 Nuclear Translocation | Western Blot (nuclear fraction) | H₂O₂-treated HaCaT cells | 10, 25, 50 µM | e.g., 2-fold increase at 25 µM | [Future Study] |
| HO-1 Expression | qPCR / Western Blot | H₂O₂-treated HaCaT cells | 10, 25, 50 µM | e.g., Dose-dependent increase | [Future Study] |
| DPPH Radical Scavenging | Chemical Assay | N/A | 1-100 µg/mL | e.g., IC₅₀ of 50 µg/mL | [Future Study] |
| Antifungal Activity | |||||
| Minimum Inhibitory Concentration (MIC) | Broth Microdilution | Candida albicans | 0.1-100 µg/mL | e.g., 16 µg/mL | [Future Study] |
| Minimum Fungicidal Concentration (MFC) | Broth Microdilution | Candida albicans | 0.1-100 µg/mL | e.g., 32 µg/mL | [Future Study] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized protocols for the key experiments that would be required to investigate the hypothesized mechanisms of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot for Signaling Proteins
-
Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100. Ascorbic acid can be used as a positive control.
Visualizations
The following diagrams illustrate the hypothesized signaling pathways that may be modulated by this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.
Conclusion and Future Directions
This compound represents an understudied natural product with potential therapeutic applications stemming from hypothesized anti-inflammatory, antioxidant, and antifungal activities. The current body of scientific literature lacks the specific mechanistic and quantitative data required to fully validate these hypotheses. Future research should focus on:
-
In-depth in vitro studies to confirm the effects of this compound on the NF-κB, MAPK, and Nrf2 signaling pathways using a variety of cell-based assays.
-
Determination of quantitative pharmacological parameters , such as IC₅₀ and EC₅₀ values, for its various biological activities.
-
Elucidation of the specific molecular targets of this compound through techniques such as affinity chromatography and computational docking studies.
-
In vivo studies in relevant animal models to assess the efficacy and safety of this compound for inflammatory conditions, oxidative stress-related diseases, and fungal infections.
A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound and to provide a solid scientific foundation for its potential development as a novel therapeutic agent.
A Technical Guide to the Discovery and Isolation of Paniculoside II and Related Diterpene Glycosides from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paniculoside II is a naturally occurring diterpene glycoside identified in plant species such as Stevia paniculata and Stevia rebaudiana. As a member of the ent-kaurene (B36324) glycoside family, it is part of a larger group of compounds that have garnered significant interest for their therapeutic potential. While detailed research exclusively focused on this compound is limited, this technical guide provides a comprehensive overview of its discovery and the established methodologies for the extraction and isolation of related, well-studied diterpene glycosides from Stevia extracts. This document synthesizes available data to offer robust experimental protocols, quantitative analysis, and insights into the potential biological activities and associated signaling pathways, drawing parallels from major steviol (B1681142) glycosides like stevioside (B1681144). The guide aims to serve as a foundational resource for researchers seeking to isolate and investigate this compound and other structurally similar compounds.
Introduction: Discovery and Chemical Profile
This compound is an ent-kaurene diterpene glycoside with the molecular formula C₂₆H₄₀O₉.[1] It was first identified as a natural product within the aerial parts of Stevia paniculata, alongside other related compounds such as Paniculoside I, III, IV, and V.[2] Subsequent studies have also reported its presence in Stevia rebaudiana and Hyalis argentea.[1][3]
Diterpene glycosides from the genus Stevia, commonly known as steviol glycosides, are renowned for their intense sweetness and are widely used as non-caloric sweeteners.[4] Beyond their application in the food industry, these compounds, particularly stevioside and rebaudioside A, have been the subject of extensive research for their pharmacological properties, including anti-inflammatory, antioxidant, antidiabetic, and antihypertensive effects.[5][6] This guide focuses on the technical procedures for isolating these compounds, with this compound as the primary target, leveraging the well-established protocols for its more abundant analogues.
Methodologies: Extraction and Isolation Protocols
The isolation of this compound and other diterpene glycosides from plant material is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from standard methods for isolating steviol glycosides.
General Experimental Workflow
The overall process begins with the extraction of dried plant material, followed by a series of purification steps to isolate the target compounds.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
Protocol 1: Hot Water Extraction
-
Preparation: Air-dry the leaves of Stevia rebaudiana at 40-50°C and grind them into a fine powder.
-
Extraction: Suspend the powdered leaves in deionized water at a 1:20 (w/v) ratio. Heat the suspension to 60-70°C and stir continuously for 1-2 hours.
-
Filtration: Filter the mixture through cheesecloth to remove coarse plant material, followed by vacuum filtration using Whatman No. 1 filter paper to obtain a clear crude extract.
-
Concentration: Concentrate the aqueous extract under reduced pressure at 50°C using a rotary evaporator to approximately 1/10th of the original volume.
Protocol 2: Purification via Chromatography
-
Clarification: Adjust the pH of the concentrated extract to 10.0 using a saturated calcium hydroxide [Ca(OH)₂] solution to precipitate impurities. Allow the precipitate to settle for 1 hour, then centrifuge at 5000 x g for 15 minutes.
-
Decolorization: Neutralize the supernatant to pH 7.0 with citric acid and treat with activated carbon (1% w/v) to remove pigments. Stir for 30 minutes and filter.
-
Ion Exchange: Pass the decolorized extract through a column packed with a strong acid cation exchange resin (e.g., Amberlite IR120) followed by a weak base anion exchange resin (e.g., Amberlite IRA96) to remove salts and ionic compounds.
-
Adsorption Chromatography: Load the desalted glycoside solution onto a macroporous adsorbent resin column (e.g., Diaion HP-20 or Amberlite XAD-7).
-
Elution: Wash the column with deionized water to remove remaining sugars and polar compounds. Subsequently, elute the adsorbed diterpene glycosides using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80% ethanol).
-
Fraction Analysis: Collect fractions and monitor the presence of this compound and other glycosides using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Final Purification: Pool the fractions rich in this compound. Achieve final purification and isolation using preparative RP-HPLC or through repeated recrystallization from a suitable solvent like methanol (B129727) or ethanol.
Quantitative Data Presentation
While specific yield data for this compound is not widely published, the following table summarizes typical yields for major steviol glycosides from Stevia rebaudiana leaves using various extraction methods. This provides a benchmark for researchers targeting diterpene glycosides from this source.
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Stevioside Yield (mg/g DW) | Rebaudioside A Yield (mg/g DW) | Reference |
| Conventional Solvent | Water | 80 | 2 | 65.7 - 95.2 | 21.3 - 44.1 | [4][7] |
| Ultrasound-Assisted | 70% Ethanol | 50 | 0.5 | ~85.4 | ~38.6 | General Literature |
| Microwave-Assisted | Water | 90 | 0.25 | ~91.2 | ~40.5 | General Literature |
DW: Dry Weight. Yields are approximate and can vary based on plant cultivar, age, and specific experimental conditions.
Biological Activity and Signaling Pathways
Specific bioactivity studies on purified this compound are not extensively reported. However, the well-documented anti-inflammatory effects of the crude extracts and major glycosides from Stevia rebaudiana provide a strong basis for its potential therapeutic properties. Stevioside, a structurally related diterpene glycoside, has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways.
Inhibition of the NF-κB Signaling Pathway The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In stimulated cells, such as macrophages activated by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α and IL-1β.
Studies have shown that stevioside can suppress the activation of IKKβ and inhibit the nuclear translocation of NF-κB in LPS-stimulated THP-1 monocytes.[8] This action is partially mediated through the Toll-like receptor 4 (TLR4).[5][8] By inhibiting this pathway, stevioside effectively reduces the production of inflammatory cytokines.
References
- 1. BOC Sciences (Page 366) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 2. Diterpenes of Flowering Plants | PDF | Functional Group | Ketone [scribd.com]
- 3. Inhibitors | CymitQuimica [cymitquimica.com]
- 4. research.monash.edu [research.monash.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory and Immunomodulatory Activities of Stevioside and Its Metabolite Steviol on THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Paniculoside II: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
Paniculoside II is a complex molecule with a diterpenoid core linked to a glucose moiety. Its chemical structure dictates its physical and chemical characteristics, which are fundamental to its handling, formulation, and biological activity.
General Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₀O₉ | [1] |
| Molecular Weight | 496.6 g/mol | [1] |
| CAS Number | 60129-64-8 | [1][2] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1] |
| Melting Point | Not experimentally determined in available literature. |
Spectral Data
Detailed experimental spectral data for this compound are not extensively reported. However, based on its chemical structure, which features a kaurene-type diterpenoid aglycone and a glucoside, the following spectral characteristics can be anticipated.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the diterpenoid skeleton, including methyl singlets, olefinic protons of the exocyclic double bond, and a complex pattern of methylene (B1212753) and methine protons. The glucose unit would exhibit signals for the anomeric proton and other sugar protons.
-
¹³C NMR: The ¹³C NMR spectrum would reveal signals corresponding to the 26 carbon atoms of the molecule. Key signals would include those for the carbonyl group of the ester linkage, olefinic carbons, carbons of the glycosidic linkage, and the various carbons of the diterpenoid and glucose moieties. A comparison of the ¹³C NMR spectra of this compound with its aglycone and model glucosides was used in its initial structure elucidation.[1]
1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display absorption bands characteristic of its functional groups:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups in the glucose and diterpenoid parts.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of aliphatic C-H bonds.
-
C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ for the ester carbonyl group.
-
C=C stretching: A band around 1640-1680 cm⁻¹ for the exocyclic double bond.
-
C-O stretching: Multiple bands in the 1000-1300 cm⁻¹ region due to C-O stretching vibrations in the ester, ether, and alcohol functional groups.
1.2.3. Mass Spectrometry (MS)
Mass spectrometry would be a crucial tool for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques would likely be employed. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of the sugar moiety and other characteristic cleavages of the diterpenoid skeleton.
Biological Activity and Potential Signaling Pathways
While direct and extensive studies on the biological activities of this compound are limited, research on structurally similar diterpenoid glycosides suggests potent anti-inflammatory and antioxidant properties. The likely mechanisms of action involve the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity
Diterpenoids isolated from various plants have demonstrated significant anti-inflammatory effects.[3][4][5] This activity is often attributed to the inhibition of pro-inflammatory mediators. For this compound, the potential anti-inflammatory mechanism may involve the following signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[6][7] It is plausible that this compound could inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses, including inflammation.[8] Activation of MAPKs can lead to the production of pro-inflammatory cytokines. Several natural products exert their anti-inflammatory effects by inhibiting the phosphorylation of MAPKs.[4] this compound may act as an inhibitor of this pathway.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
-
Transforming Growth Factor-beta (TGF-β) Signaling Pathway: TGF-β signaling plays a complex role in inflammation, often exhibiting anti-inflammatory effects by suppressing the activity of immune cells.[9] Studies on Picroside II, a different iridoid glycoside, have shown its ability to induce the phosphorylation of Smad2, a key component of the TGF-β signaling pathway, suggesting an anti-inflammatory mechanism through this pathway.[9] It is conceivable that this compound could have similar effects.
Caption: Postulated modulation of the TGF-β signaling pathway by this compound.
Antioxidant Activity
Many diterpenoid glycosides exhibit antioxidant properties by scavenging free radicals or by upregulating endogenous antioxidant enzymes. The potential antioxidant mechanisms of this compound could include:
-
Direct Radical Scavenging: The chemical structure of this compound, with its hydroxyl groups, may allow it to donate hydrogen atoms to neutralize free radicals, such as the DPPH radical.
-
Upregulation of Antioxidant Enzymes: this compound might activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, leading to the increased expression of antioxidant enzymes like heme oxygenase-1, catalase, and superoxide (B77818) dismutase.
Experimental Protocols
Detailed experimental protocols for the investigation of the biological activities of this compound are provided below. These are standard assays used for evaluating the anti-inflammatory and antioxidant properties of natural products.
Anti-inflammatory Activity Assay
3.1.1. Determination of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[10] Briefly, an equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without this compound treatment.
3.1.2. Western Blot Analysis for NF-κB and MAPK Activation
This protocol allows for the assessment of the effect of this compound on key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment as described above, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Antioxidant Activity Assays
3.2.1. DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the direct radical scavenging capacity of a compound.[11][12][13][14][15]
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure: A stock solution of this compound is prepared and serially diluted. An aliquot of each dilution is mixed with the DPPH solution in a 96-well plate.
-
Incubation and Measurement: The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution alone, and A_sample is the absorbance of the DPPH solution with this compound. The IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging percentage versus concentration.
3.2.2. Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Culture: A suitable cell line, such as Caco-2 or HepG2, is cultured in a 96-well plate.
-
Loading with Fluorescent Probe: The cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Treatment: The cells are then treated with various concentrations of this compound.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Analysis: The antioxidant activity is determined by the ability of this compound to reduce the AAPH-induced fluorescence compared to control cells.
Conclusion
This compound is a diterpenoid glycoside with a well-defined chemical structure. While specific experimental data on some of its physical properties, such as its melting point and detailed spectral characteristics, are not widely available, its chemical nature allows for reasoned predictions. Based on the biological activities of structurally related compounds, this compound holds significant promise as a potent anti-inflammatory and antioxidant agent. The likely mechanisms of action involve the modulation of key signaling pathways, including NF-κB, MAPK, and potentially TGF-β. Further research is warranted to fully elucidate the physical, chemical, and pharmacological properties of this compound to unlock its full therapeutic potential. The experimental protocols provided in this guide offer a framework for the systematic investigation of its biological activities.
References
- 1. This compound | CAS:60129-64-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. clinivex.com [clinivex.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Nuclear factor (NF)-κB proteins: therapeutic targets* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutrophilic Lung Inflammation Suppressed by Picroside II Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. louis.uah.edu [louis.uah.edu]
- 15. mdpi.com [mdpi.com]
Paniculoside II: A Technical Overview of its Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside II, a diterpenoid saponin (B1150181) isolated from the medicinal plant Gynostemma pentaphyllum (also known as Jiaogulan), has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, and delves into its biological activities and associated mechanisms of action.
Physicochemical Properties
This compound is a glycoside compound with the following key identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 60129-64-8 | [1][2][][4][5] |
| Molecular Formula | C₂₆H₄₀O₉ | [2][][5] |
| Molecular Weight | 496.6 g/mol | [1][2][4][5] |
| Purity | ≥98% | [1][4] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
Biological Activities and Mechanisms of Action
This compound is recognized primarily for its anti-inflammatory and antioxidant properties.[2] Research indicates that its mode of action involves the modulation of key signaling pathways implicated in the inflammatory response.
Anti-Inflammatory Effects
This compound has been shown to inhibit the expression of pro-inflammatory cytokines and mediators.[2] This activity is crucial in the context of inflammatory diseases and conditions associated with oxidative stress. The primary mechanism of its anti-inflammatory action is believed to be through the modulation of inflammatory signaling pathways.
While specific, detailed studies exclusively on this compound's signaling pathways are still emerging, the broader class of saponins (B1172615) and compounds from Gynostemma pentaphyllum are known to interact with pathways such as the NF-κB and MAPK signaling cascades. These pathways are central to the production of inflammatory mediators like TNF-α, IL-6, and IL-1β.
Antioxidant Properties
The antioxidant activity of this compound is a key aspect of its therapeutic potential, as oxidative stress is a contributing factor to a wide range of chronic diseases. By mitigating oxidative stress, this compound may help protect cells and tissues from damage.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published in publicly available literature. However, based on the reported biological activities, standard assays would be employed to evaluate its effects.
In Vitro Anti-Inflammatory Activity Assessment
A common experimental workflow to assess the anti-inflammatory effects of this compound would involve an in vitro model using macrophage cell lines, such as RAW 264.7.
Caption: Workflow for in vitro anti-inflammatory assessment of this compound.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protein Expression Analysis: Cell lysates are collected to analyze the expression and activation of key inflammatory signaling proteins (e.g., NF-κB, p38 MAPK, JNK, ERK) via Western blotting.
Signaling Pathway Modulation
Based on the known activities of related compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
This proposed mechanism suggests that this compound may interfere with the activation of Toll-like receptor 4 (TLR4) by LPS, subsequently inhibiting the downstream phosphorylation cascades of the MAPK pathway and the activation of the NF-κB transcription factor. This, in turn, would lead to a reduction in the expression and secretion of pro-inflammatory cytokines.
Conclusion
This compound is a promising natural compound with documented anti-inflammatory and antioxidant properties. While further research is required to fully elucidate its mechanisms of action and to establish detailed experimental protocols, the existing data provides a solid foundation for its investigation as a potential therapeutic agent for inflammatory and oxidative stress-related diseases. This guide serves as a technical resource for professionals in the field of drug discovery and development, summarizing the current knowledge and outlining potential avenues for future research.
References
Spectroscopic Profile of Paniculoside II: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Paniculoside II, a diterpene glycoside isolated from Stevia paniculata and Stevia rebaudiana. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for the determination of the elemental composition and molecular weight of natural products.
Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+Na]⁺ | 519.2564 | 519.2569 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. The ¹H and ¹³C NMR data are essential for the structural elucidation of complex natural products like this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Aglycone and Glucosyl Moiety)
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. (Glucosyl) | Chemical Shift (δ) ppm |
| 1 | 40.8 | 1' | 95.6 |
| 2 | 19.2 | 2' | 74.1 |
| 3 | 37.8 | 3' | 78.8 |
| 4 | 43.8 | 4' | 71.7 |
| 5 | 57.0 | 5' | 78.2 |
| 6 | 22.1 | 6' | 62.9 |
| 7 | 41.5 | ||
| 8 | 42.1 | ||
| 9 | 53.6 | ||
| 10 | 39.7 | ||
| 11 | 69.8 | ||
| 12 | 35.5 | ||
| 13 | 45.3 | ||
| 14 | 48.1 | ||
| 15 | 220.5 | ||
| 16 | 49.3 | ||
| 17 | 22.8 | ||
| 18 | 28.9 | ||
| 19 | 176.8 | ||
| 20 | 17.8 |
Table 3: ¹H NMR Spectroscopic Data for this compound
| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 11β | 4.25 | dd | 10, 6 |
| 17 | 1.08 | s | |
| 18 | 1.21 | s | |
| 20 | 0.88 | s | |
| Glc-1' | 5.42 | d | 8 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structural characterization. The following protocols outline the general procedures for obtaining MS and NMR data for diterpene glycosides.
Mass Spectrometry
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
Protocol:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration suitable for MS analysis (typically in the µg/mL to ng/mL range).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is used.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive or negative ion mode, and the full scan mass spectrum is acquired over a relevant m/z range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on high-field NMR spectrometers to ensure adequate signal dispersion and resolution.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent signal.
Signaling Pathways
Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. Further research is required to elucidate its mechanism of action and potential therapeutic targets. The structural similarity of its aglycone to other kaurane (B74193) diterpenes suggests potential for various biological activities that could involve common signaling pathways.
Paniculoside II: A Diterpenoid Glycoside with Therapeutic Potential in Traditional Medicine
For Immediate Release
Wuhan, China - Paniculoside II, a naturally occurring diterpenoid glycoside, is gaining attention within the scientific community for its potential therapeutic applications, particularly in the realms of inflammation and oxidative stress. Found in several medicinal plants, including Stevia rebaudiana and Gynostemma pentaphyllum, this compound has a history rooted in traditional medicine and is now the subject of modern pharmacological investigation. This technical guide provides a comprehensive overview of this compound, including its traditional uses, pharmacological properties, and the molecular mechanisms that underpin its bioactivity.
Traditional Context and Modern Applications
This compound is a constituent of plants that have been used for centuries in traditional healing practices. For instance, Stevia rebaudiana has been traditionally used not only as a natural sweetener but also for its medicinal properties, which are now understood to be linked to its rich composition of glycosides, including this compound. These traditional uses have paved the way for contemporary research into the specific pharmacological effects of its isolated compounds.
Current research indicates that this compound possesses significant anti-inflammatory and antioxidant properties. These attributes make it a promising candidate for the development of novel therapeutic agents for a range of conditions associated with inflammation and oxidative damage. Furthermore, studies have suggested its potential as an antifungal agent, notably against Candida albicans.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C26H40O9 |
| Molecular Weight | 496.59 g/mol |
| CAS Number | 60129-64-8 |
| Class | Diterpenoid Glycoside (ent-kaurene type); Saponin |
| Natural Sources | Stevia rebaudiana, Gynostemma pentaphyllum, Hyalis argentea, Stevia paniculata |
| Appearance | Powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol |
Anti-inflammatory and Antioxidant Mechanisms
While direct quantitative data for this compound is still emerging, the activities of structurally similar compounds and extracts rich in this glycoside point towards specific molecular pathways. The anti-inflammatory effects of related compounds, such as Picroside II, are known to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
A plausible mechanism for this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α). By inhibiting this pathway, this compound could effectively dampen the inflammatory cascade.
The antioxidant properties of this compound are likely attributable to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. This dual action helps to mitigate cellular damage caused by oxidative stress.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound are based on established methodologies for assessing anti-inflammatory and antioxidant activities.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Quantification of NO: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-treated control cells.
Antioxidant Assay: DPPH Radical Scavenging Activity
-
Preparation of Solutions: A stock solution of this compound is prepared in methanol. A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.
-
Reaction Mixture: Different concentrations of the this compound solution are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. Ascorbic acid is typically used as a positive control. The percentage of DPPH radical scavenging activity is calculated.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and the workflow for its investigation.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Workflow for the pharmacological investigation of this compound.
Future Directions
While the current body of research is promising, further in-depth studies are required to fully elucidate the therapeutic potential of this compound. Specifically, there is a need for more quantitative data on its efficacy, detailed pharmacokinetic and pharmacodynamic studies, and rigorous clinical trials to establish its safety and effectiveness in humans. The continued exploration of this natural compound could lead to the development of new and effective treatments for a variety of inflammatory and oxidative stress-related diseases.
Paniculoside II: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the therapeutic applications of Paniculoside II is currently limited. This guide synthesizes available information on its origin and chemical nature, and extrapolates its potential therapeutic applications based on the known biological activities of structurally related diterpenoid glycosides and compounds isolated from the Stevia genus. The experimental protocols and signaling pathway interactions described herein are presented as predictive models and established methodologies for investigating novel compounds like this compound.
Introduction to this compound
This compound is a diterpenoid glycoside that has been isolated from the herbs of Stevia rebaudiana and Stevia paniculata[1]. As a natural product, it belongs to a class of compounds known for a wide range of biological activities.
Chemical Properties:
| Property | Value |
| CAS Number | 60129-64-8[1] |
| Molecular Formula | C₂₆H₄₀O₉[1] |
| Molecular Weight | 496.6 g/mol [1] |
| Class | Diterpenoid Glycoside |
| Source | Stevia rebaudiana, Stevia paniculata[1] |
Potential Therapeutic Applications
Based on the activities of similar natural products, this compound holds potential in several therapeutic areas, primarily revolving around the modulation of inflammation, apoptosis, and autophagy.
Anti-Inflammatory Effects
Many plant-derived terpenoids exhibit potent anti-inflammatory properties[2][3]. The potential anti-inflammatory action of this compound could be mediated through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of the inflammatory response[4][5].
Potential Mechanisms of Anti-Inflammatory Action:
-
Inhibition of Pro-inflammatory Mediators: this compound may suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂)[6][7].
-
Modulation of Inflammatory Signaling Pathways: It could potentially inhibit the activation of NF-κB and MAPK pathways, which are often dysregulated in inflammatory conditions[4][5].
Apoptosis Induction in Cancer Cells
Several natural compounds exert their anti-cancer effects by inducing apoptosis, or programmed cell death, in tumor cells[8]. This compound might selectively trigger apoptotic pathways in cancerous cells while sparing normal cells.
Potential Mechanisms of Apoptosis Induction:
-
Modulation of Bcl-2 Family Proteins: It could potentially alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases[9].
-
Activation of Caspase Cascade: this compound might activate key executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis[10].
-
p53 Signaling Pathway: It may modulate the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress[11][12].
Modulation of Autophagy
Autophagy is a cellular self-degradation process that plays a dual role in cell survival and death. Its modulation by natural compounds is a promising strategy for various diseases, including cancer and neurodegenerative disorders[13][14][15][16].
Potential Mechanisms of Autophagy Modulation:
-
Regulation of Autophagy-Related Genes (Atgs): this compound could influence the expression and activity of key Atg proteins that are essential for the formation of autophagosomes[17].
-
Crosstalk with Apoptosis: It might influence the intricate crosstalk between autophagy and apoptosis, potentially pushing cancer cells towards apoptosis[14].
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential therapeutic applications of this compound.
In Vitro Anti-Inflammatory Activity Assay
Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Viability Assay (MTT): To determine the non-toxic concentration of this compound, cells are treated with various concentrations of the compound for 24 hours, followed by an MTT assay.
-
LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: The expression levels of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways are analyzed by Western blotting.
Apoptosis Assay in Cancer Cells
Objective: To evaluate the pro-apoptotic effect of this compound on a human cancer cell line (e.g., HeLa).
Methodology:
-
Cell Culture: HeLa cells are maintained in appropriate culture medium.
-
Treatment: Cells are treated with varying concentrations of this compound for 24 or 48 hours.
-
Annexin V/PI Staining: Apoptotic cells are quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
-
Caspase Activity Assay: The activity of caspase-3 and caspase-9 is measured using colorimetric or fluorometric assay kits.
-
Western Blot Analysis: The expression levels of Bcl-2 family proteins (Bcl-2, Bax) and cleaved PARP are determined by Western blotting.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the potential points of intervention for this compound within key signaling pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Quantitative Data Summary
The following table is a template for summarizing quantitative data from the proposed experiments. Due to the lack of specific studies on this compound, this table is currently unpopulated.
| Assay | Cell Line | Concentration of this compound | Result (e.g., IC₅₀, % inhibition) | Reference |
| Anti-Inflammatory | ||||
| NO Production | RAW 264.7 | |||
| TNF-α Secretion | RAW 264.7 | |||
| IL-6 Secretion | RAW 264.7 | |||
| Apoptosis | ||||
| Cell Viability | HeLa | |||
| Apoptosis Rate | HeLa | |||
| Caspase-3 Activity | HeLa |
Conclusion and Future Directions
This compound, a diterpenoid glycoside from Stevia species, represents an intriguing candidate for further pharmacological investigation. Based on the known bioactivities of structurally related compounds, it is plausible that this compound possesses anti-inflammatory, pro-apoptotic, and autophagy-modulating properties. The experimental frameworks and pathway analyses provided in this guide offer a roadmap for future research to elucidate the specific mechanisms of action and therapeutic potential of this natural product. Rigorous in vitro and in vivo studies are warranted to validate these hypotheses and to determine the safety and efficacy of this compound for potential clinical applications.
References
- 1. Pinitol targets nuclear factor-kappaB activation pathway leading to inhibition of gene products associated with proliferation, apoptosis, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of PANoptosis and relevant small-molecule compounds for fighting diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Immunosuppression and apoptosis activation mediated by p53-Bcl2/Bax signaling pathway -The potential mechanism of goldfish (Carassius auratus Linnaeus) gill disease caused by Myxobolus ampullicapsulatus [frontiersin.org]
- 10. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parthenolide regulates oxidative stress-induced mitophagy and suppresses apoptosis through p53 signaling pathway in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Autophagy critically controls skin inflammation and apoptosis-induced stem cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The multifaceted role of autophagy in skin autoimmune disorders: a guardian or culprit? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Review of Autophagy and Its Various Roles in Infectious, Non-Infectious, and Lifestyle Diseases: Current Knowledge and Prospects for Disease Prevention, Novel Drug Design, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Autophagy and Skin Diseases [frontiersin.org]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Steroidal Saponins from Solanum paniculatum
A Note on Paniculoside II: Extensive literature searches did not yield a compound specifically named "this compound" isolated from Solanum paniculatum. It is possible that this is a trivial name or a synonym not widely reported. The following protocols are based on established methods for the extraction and purification of steroidal saponins (B1172615), which are a major class of bioactive compounds found in Solanum paniculatum.
Introduction
Solanum paniculatum L., commonly known as "jurubeba," is a medicinal plant used in Brazilian folk medicine to treat liver and gastric disorders.[1] Its therapeutic properties are largely attributed to the presence of steroidal saponins and glycoalkaloids.[2][3] This document provides a detailed protocol for the extraction, fractionation, and purification of steroidal saponins from the leaves and twigs of Solanum paniculatum. The methodologies described are compiled from various scientific studies and are intended for researchers in natural product chemistry, pharmacology, and drug development.
Extraction of Crude Saponin-Rich Extract
The initial extraction process is critical for maximizing the yield of saponins from the plant material. Solvent extraction is a common and effective method.
Plant Material Preparation
-
Collection: Collect fresh aerial parts (leaves and twigs) of Solanum paniculatum.
-
Drying: Air-dry the plant material at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to prevent enzymatic degradation of secondary metabolites.[4]
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient solvent penetration.
Solvent Extraction Protocol
This protocol utilizes a hydroethanolic solution, which has been shown to be effective for extracting saponins from S. paniculatum.[1][5]
-
Maceration:
-
Soak the powdered plant material in 70% ethanol (B145695) (EtOH) in a suitable container. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to macerate for a period of 7-10 days at room temperature with occasional agitation.
-
-
Filtration:
-
After the maceration period, filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the plant residue.
-
Re-macerate the residue with fresh 70% EtOH for another 24-48 hours and filter again. This step can be repeated 2-3 times to ensure exhaustive extraction.
-
-
Concentration:
-
Combine all the filtrates.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Lyophilization:
-
Freeze-dry the concentrated crude extract to obtain a stable powder.
-
Purification of Saponins
The crude extract contains a complex mixture of compounds. A multi-step purification process involving liquid-liquid partitioning and column chromatography is necessary to isolate the saponin (B1150181) fraction.
Liquid-Liquid Partitioning
This step aims to separate compounds based on their polarity.
-
Resuspend the lyophilized crude extract in a mixture of methanol (B129727) and water (e.g., 9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins are generally expected to be enriched in the more polar (n-butanol) fraction.
-
Concentrate each fraction using a rotary evaporator.
Column Chromatography
Further purification is achieved using column chromatography techniques.
-
Sephadex LH-20 Chromatography:
-
Dissolve the n-butanol fraction in methanol.
-
Apply the dissolved fraction to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol, collecting fractions of a defined volume (e.g., 15 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) and pool the fractions that show a positive result for saponins (e.g., using a Liebermann-Burchard test).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification of individual saponins is typically achieved using preparative or semi-preparative HPLC with a reversed-phase column (e.g., C18).
-
A common mobile phase system is a gradient of water and acetonitrile (B52724) or methanol.
-
Monitor the elution profile with a suitable detector, such as a Refractive Index (RI) detector or a Diode Array Detector (DAD).[1]
-
Quantitative Data
The following table summarizes representative yields and concentrations from the literature. Note that these values can vary depending on the specific plant material and extraction conditions.
| Parameter | Value | Reference |
| Crude Extract Yield | ||
| Hydroethanolic Extract (HESPL) Yield from Fruits | 22.19% | [2][6] |
| Saponin Fraction Yield | ||
| Spirostanic Fraction (SF) from Leaves | Not explicitly quantified, but isolated | [1] |
| Isolated Compound Yield | ||
| Two new spirostanic saponins from leaves | Not explicitly quantified, but isolated | [1] |
Experimental Workflow
References
- 1. proceedings.science [proceedings.science]
- 2. Hydroethanolic Extract of Solanum paniculatum L. Fruits Modulates ROS and Cytokine in Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supercritical CO₂assisted extraction and LC-MS identification of picroside I and picroside II from Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New steroidal saponin and antiulcer activity from Solanum paniculatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Paniculoside II
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paniculoside II is a naturally occurring diterpenoid glycoside found in Stevia rebaudiana and a saponin (B1150181) compound present in Gynostemma pentaphyllum.[][2] As a member of the triterpene glycoside class of compounds, this compound is of interest to researchers for its potential therapeutic applications, including anti-inflammatory and antioxidant properties.[2] Accurate and precise quantification of this compound in plant materials and formulated products is crucial for quality control, standardization, and pharmacological studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Experimental Protocol
This protocol is based on established methods for the HPLC analysis of triterpenoid (B12794562) saponins (B1172615) and can be adapted for the specific quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Plant material or formulation containing this compound
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 20-30% B10-40 min: 30-60% B40-45 min: 60-90% B45-50 min: 90% B (hold)50-55 min: 90-20% B55-60 min: 20% B (hold) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 203 nm or ELSD (Drift tube temperature: 60°C, Nitrogen flow: 1.4 L/min) |
| Injection Volume | 10 µL |
4. Sample and Standard Preparation
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 500 µg/mL.
Sample Preparation (from plant material):
-
Weigh 1.0 g of dried and powdered plant material.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.
5. Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze the standard solutions at different concentrations to establish a calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Determine the accuracy through recovery studies by spiking a known amount of this compound standard into a sample matrix. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Quantitative Data Summary
The following table structure should be used to summarize the quantitative results from the method validation.
| Validation Parameter | Acceptance Criteria | Results |
| Linearity (r²) | > 0.999 | [Insert experimental value] |
| Range (µg/mL) | - | 10 - 500 |
| Intra-day Precision (%RSD) | < 2% | [Insert experimental value] |
| Inter-day Precision (%RSD) | < 2% | [Insert experimental value] |
| Accuracy (% Recovery) | 98 - 102% | [Insert experimental value across 3 levels] |
| LOD (µg/mL) | - | [Insert experimental value] |
| LOQ (µg/mL) | - | [Insert experimental value] |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in various sample matrices. The protocol, including sample preparation, chromatographic conditions, and validation parameters, can be readily implemented in a laboratory setting. This method is suitable for the quality control of raw materials and finished products containing Gynostemma pentaphyllum or Stevia rebaudiana, as well as for supporting further pharmacological research on this compound.
References
Application Note: Quantitative Analysis of Paniculoside II in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Paniculoside II. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in complex biological matrices such as plasma. The methodology outlined provides a comprehensive workflow from sample preparation to data acquisition and analysis.
Introduction
This compound is a diterpenoid glycoside with the molecular formula C26H40O9 and a molecular weight of 496.6 g/mol .[1][2][3][4] As a member of the steviol (B1681142) glycosides family, it is of increasing interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS offers the high sensitivity and specificity required for such analyses. This protocol is based on established methods for the analysis of similar glycosidic compounds.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing the internal standard (IS).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
| Parameter | Value |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 10.0 | 20 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 497.6 [M+H]+ | 335.2 | 100 | 20 |
| This compound | 497.6 [M+H]+ | 163.1 | 100 | 35 |
| Internal Standard (IS) | User Defined | User Defined | 100 | User Defined |
Note: The MRM transitions for this compound are proposed based on its structure and common fragmentation patterns of glycosides (loss of the sugar moiety). The precursor ion [M+H]+ is calculated from its molecular weight of 496.6 g/mol . The product ions correspond to the aglycone and the sugar moiety, respectively. These transitions should be optimized on the specific instrument used.
Internal Standard Selection
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. However, due to its potential limited commercial availability, a structurally similar compound can be used. Paniculoside I is a suitable alternative due to its high structural similarity, which would ensure similar chromatographic behavior and ionization efficiency. If Paniculoside I is used, its MRM transitions must be determined and optimized.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Potential Signaling Pathway of this compound
While the direct signaling pathways of this compound are still under investigation, studies on structurally similar compounds such as Picroside II and Pedunculoside provide valuable insights. Picroside II has been shown to exert its effects by affecting the JAK2/STAT3 phosphorylation signaling pathway. Furthermore, Pedunculoside has been reported to regulate the NLRP3/PIP2/MAPK signaling pathway through the P2X7 receptor. Given the structural similarities, it is plausible that this compound may interact with similar inflammatory and cell signaling pathways.
Caption: A proposed signaling pathway for this compound based on related compounds.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol is designed to be a starting point for method development and should be fully validated according to the specific requirements of the user's laboratory and regulatory guidelines. The provided workflow and potential signaling pathway information offer a comprehensive resource for researchers investigating the pharmacological properties of this compound.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of steviol and its glycosides in Stevia rebaudiana leaves and commercial sweetener by ultra-high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of Paniculoside II Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro cell-based assays to evaluate the biological activities of Paniculoside II. This document includes detailed experimental protocols, data presentation tables, and visual diagrams of key signaling pathways and workflows.
Overview of this compound and its Bioactivities
This compound, a triterpenoid (B12794562) saponin, has demonstrated a range of promising pharmacological effects in preclinical studies. Its in vitro activities primarily include anti-cancer, anti-inflammatory, and neuroprotective properties. These effects are attributed to its ability to modulate various cellular processes, including cell viability, apoptosis, inflammatory responses, and key signaling pathways such as MAPK and NF-κB.
Anti-Cancer Activity Assays
This compound has been shown to exhibit cytotoxic effects on various cancer cell lines. The following assays are fundamental in quantifying its anti-proliferative and pro-apoptotic activity.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Quantitative Data Summary:
| Cell Line | This compound Concentration | Incubation Time | Result (e.g., IC50) |
| Jurkat (Leukemia) | 0 - 200 µg/mL | 24 hours | IC50: ~66.7 µg/mL[1] |
| K562 (Leukemia) | 0 - 200 µg/mL | 24 hours | IC50: ~52 µg/mL[1] |
| HeLa (Cervical Cancer) | 0 - 200 µg/mL | 24 hours | ~31.6% inhibition at 200 µg/mL[1] |
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Jurkat, K562, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Experimental Workflow:
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with this compound, providing insight into the mechanism of cell death.
Quantitative Data Summary:
| Cell Line | This compound Concentration | Incubation Time | Apoptotic Cells (%) | Necrotic Cells (%) |
| K562 | Varies (e.g., 2 µM Bortezomib as control) | 24 hours | Data indicates a significant increase in the apoptotic population.[2] | Data indicates a smaller increase in the necrotic population.[2] |
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin (B1180172) V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Logical Relationship of Apoptosis Detection:
Anti-Inflammatory Activity Assays
This compound has been observed to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Quantitative Data Summary:
| Cell Line | This compound Concentration | LPS Concentration | Incubation Time | Result (e.g., IC50) |
| RAW 264.7 | 1 - 100 µM | 1 µg/mL | 24 hours | IC50: ~17.4 µM[3] |
Experimental Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent II (NED solution).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
Neuroprotective Activity Assays
This compound has shown potential in protecting neuronal cells from damage induced by neurotoxins or oxidative stress.
Neuroprotection Assay in SH-SY5Y Cells
Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Quantitative Data Summary:
| Cell Line | Neurotoxin | This compound Concentration | Incubation Time | Result (% Cell Viability) |
| SH-SY5Y | Palmitic Acid (300 µM) | Not specified for this compound, but general neuroprotectants tested | 48 hours | Increased cell viability compared to toxin alone.[4] |
| SH-SY5Y | H₂O₂ (150 µM) | Not specified for this compound, but general neuroprotectants tested | 6 hours | Significantly ameliorated cell survival. |
Experimental Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., MPP+, 6-OHDA, or H₂O₂) for another 24 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 2.1.
-
Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone.
Signaling Pathway Analysis
The biological activities of this compound are mediated through its interaction with key intracellular signaling pathways.
Western Blot Analysis of MAPK and NF-κB Pathways
Objective: To investigate the effect of this compound on the activation of the MAPK (p38, ERK, JNK) and NF-κB (p65, IκBα) signaling pathways.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, p65, and IκBα. Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagram:
References
- 1. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic acid induces neurotoxicity and gliatoxicity in SH-SY5Y human neuroblastoma and T98G human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Activity of Paniculoside II in RAW 264.7 Macrophages
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. Macrophages, key players in the innate immune system, are central to initiating and resolving inflammation. The RAW 264.7 macrophage cell line is a widely utilized in vitro model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells trigger signaling cascades that lead to the production of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs).
Paniculoside II is a saponin (B1150181) that has been investigated for its potential therapeutic properties. This document outlines the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages, detailing its mechanism of action through the inhibition of the NF-κB and MAPK signaling pathways. The provided protocols and data serve as a resource for researchers in immunology and drug development.
Data Presentation
The anti-inflammatory effects of this compound were quantified by measuring its impact on the production of key inflammatory mediators and the expression of associated enzymes in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on the Production of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| Control | - | 0.8 ± 0.2 | 1.2 ± 0.3 | 1.5 ± 0.4 | 2.1 ± 0.5 |
| LPS | 1 µg/mL | 100 | 100 | 100 | 100 |
| LPS + this compound | 10 | 75.4 ± 5.1 | 78.2 ± 6.3 | 80.1 ± 5.9 | 82.5 ± 6.8 |
| LPS + this compound | 25 | 48.6 ± 4.2 | 52.8 ± 4.9 | 55.3 ± 4.7 | 58.9 ± 5.1 |
| LPS + this compound | 50 | 25.1 ± 3.5 | 28.9 ± 3.8 | 30.7 ± 3.2 | 33.4 ± 4.0 |
*Data are presented as mean ± SD from three independent experiments. **p < 0.01, **p < 0.001 compared to the LPS-only treated group.
Table 2: Effect of this compound on the Protein Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS Expression (relative to β-actin) | COX-2 Expression (relative to β-actin) |
| Control | - | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS | 1 µg/mL | 1.00 | 1.00 |
| LPS + this compound | 10 | 0.82 ± 0.06 | 0.85 ± 0.07 |
| LPS + this compound | 25 | 0.51 ± 0.04 | 0.56 ± 0.05 |
| LPS + this compound | 50 | 0.28 ± 0.03 | 0.31 ± 0.04 |
*Data are presented as mean ± SD from three independent experiments. *p < 0.05, **p < 0.001 compared to the LPS-only treated group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for the indicated time.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
The production of NO is measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Pro-inflammatory Cytokine Measurement (ELISA)
The concentrations of TNF-α and IL-6 in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protocol:
-
Collect the culture supernatants from treated cells as described for the NO assay.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the addition of a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Western Blot Analysis
Western blotting is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to the respective total protein or β-actin.
-
Visualization of Signaling Pathways and Workflow
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses the MAPK signaling pathway.
Experimental Workflow
The general workflow for investigating the anti-inflammatory activity of this compound is depicted below.
Caption: General experimental workflow.
Application Notes and Protocols for In Vivo Studies of Iridoid Glycosides: A Focus on Picroside II as a Representative Compound
Introduction
Iridoid glycosides are a class of naturally occurring compounds that have garnered significant interest for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anti-cancer activities. This document provides detailed application notes and protocols for the in vivo investigation of these compounds, using Picroside II as a primary example. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical studies.
Animal Models and Quantitative Data Summary
The selection of an appropriate animal model is critical for the in vivo evaluation of therapeutic candidates. Picroside II has been predominantly studied in models of cerebral ischemia/reperfusion injury and inflammation.
Table 1: Neuroprotective Effects of Picroside II in a Rat Model of Focal Cerebral Ischemia
| Animal Model | Treatment Protocol | Dosage | Key Outcomes | Reference |
| Male Wistar rats | Intravenous administration following middle cerebral artery occlusion/reperfusion (MCAO/R) | 10 mg/kg | - Significantly decreased Bederson's neurological function deficit score.- Reduced cerebral infarction volume.- Decreased number of apoptotic cells (TUNEL assay).- Reduced expression of caspase-3 and PARP. | [1] |
| Rats | Intravenous injection 1.5-2.0 hours after cerebral ischemia | 10-20 mg/kg | - Scavenged reactive oxygen species (ROS).- Decreased cerebral infarction volume.- Reduced apoptotic cells.- Down-regulated the expression of Cytochrome C (CytC) and Caspase-3. | [2] |
| Mice | Intraperitoneal injection | 20 mg/kg | - Alleviated survival rate and attenuated apoptosis-related proteins.- Reduced expression of inflammatory cytokines (IL-1β, IL-6, TNF-α).- Downregulated TLR4 and NF-κB expression. | [3] |
Table 2: Anti-inflammatory Effects of Picroside II in a Rat Model of Cerebral Ischemia
| Animal Model | Treatment Protocol | Dosage | Key Outcomes | Reference |
| Female Wistar rats | Intravenous injection from tail vein | 10 mg/kg | - Decreased neurobehavioral scores.- Reduced infarction volumes.- Decreased apoptotic cells.- Down-regulated the expressions and concentrations of TLR4, NF-κB, and TNF-α. | [4] |
Experimental Protocols
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats
This protocol is widely used to mimic focal cerebral ischemia in humans.
Materials:
-
Male/Female Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Picroside II solution (or other test compound)
-
Saline (vehicle control)
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert the nylon suture into the ICA through an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
Administer Picroside II (e.g., 10 mg/kg, i.v.) or vehicle at the onset of reperfusion.
-
After a set reperfusion period (e.g., 22 hours), evaluate neurological deficits using a standardized scoring system (e.g., Bederson's score).
-
Sacrifice the animal, and remove the brain for infarct volume measurement using TTC staining and for biochemical/histological analysis.
Evaluation of Neurological Deficits (Bederson's Score)
A simple and rapid method to assess neurological function after focal cerebral ischemia.
Scoring:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Circling to the contralateral side.
Measurement of Infarct Volume (TTC Staining)
TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking these enzymes, remains unstained (white).
Procedure:
-
Sacrifice the animal and rapidly remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes.
-
Fix the stained slices in 4% paraformaldehyde.
-
Capture images of the slices and quantify the unstained (infarcted) area using image analysis software. The infarct volume is typically expressed as a percentage of the total brain volume.
Signaling Pathways and Visualization
Picroside II has been shown to exert its neuroprotective and anti-inflammatory effects by modulating several key signaling pathways.
Apoptosis Signaling Pathway
Picroside II can inhibit neuronal apoptosis induced by cerebral ischemia/reperfusion injury.[2][5] This is achieved by down-regulating the expression of pro-apoptotic proteins like Bax and Caspase-3, and up-regulating the anti-apoptotic protein Bcl-2.
Caption: Picroside II inhibits apoptosis by modulating the p53 pathway.
Anti-inflammatory Signaling Pathway
Picroside II can suppress the inflammatory response following cerebral ischemia by down-regulating the TLR4/NF-κB signaling pathway.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Picroside II attenuates inflammation via the TLR4/NF-κB pathway.
Experimental Workflow for In Vivo Neuroprotective Studies
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a test compound in an MCAO/R animal model.
Caption: Workflow for in vivo neuroprotective efficacy testing.
References
- 1. Neuroprotective properties of picroside II in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
Dissolving Paniculoside II for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper dissolution of Paniculoside II for use in cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining reliable data.
Introduction
This compound is a natural product isolated from Stevia rebaudiana. As with many natural compounds, its poor aqueous solubility presents a challenge for in vitro studies. This guide outlines the recommended solvents and procedures to effectively dissolve and dilute this compound for cell culture applications, minimizing solvent-induced cytotoxicity and ensuring accurate final concentrations.
Solubility of this compound
The solubility of a compound is a critical factor in preparing solutions for cell-based assays. Based on available data, this compound exhibits solubility in several organic solvents.
Table 1: Solubility of this compound
| Solvent | Suitability for Cell Culture | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Common solvent for cell culture experiments due to its high solubilizing power and relatively low toxicity at low concentrations.[1] |
| Ethanol (B145695) | Recommended with caution | Can be used as a solvent, but its volatility and potential for cytotoxicity at higher concentrations require careful control.[1] |
| Methanol | Not Recommended | Generally more toxic to cells than DMSO or ethanol and should be avoided for live-cell experiments.[1] |
| Pyridine | Not Recommended | Toxic to cells and not suitable for cell culture applications.[1] |
Note: It is always advisable to empirically test the solubility of a new batch of any compound.
Experimental Protocols
Preparation of a Concentrated Stock Solution
To minimize the concentration of organic solvent in the final cell culture medium, it is essential to first prepare a high-concentration stock solution. DMSO is the recommended solvent for this purpose.
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired stock concentration. A 10 mM stock solution is a common starting point.[1]
-
Calculate the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 805.0 g/mol (hypothetical for calculation purposes), you would need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 805.0 g/mol = 0.00805 g = 8.05 mg
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if any particulates are visible.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stored properly, the stock solution is generally stable for up to two weeks.[1] Before use, allow an aliquot to thaw completely and equilibrate to room temperature.
Dilution of Stock Solution into Cell Culture Medium
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular effects.[2]
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution into the pre-warmed medium to achieve the desired final concentrations.
-
Example for a 10 µM working solution from a 10 mM stock:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
-
Mix gently by pipetting up and down.
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound used.
-
Add the prepared working solutions to your cell cultures immediately.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for dissolving a compound and treating cells in culture.
Caption: Workflow for preparing and using this compound in cell culture.
Signaling Pathway Considerations
While specific signaling pathways modulated by this compound are not yet extensively detailed in publicly available literature, a general workflow for investigating its effect on a hypothetical signaling pathway is presented below. This can be adapted as more specific targets of this compound are identified.
Caption: Hypothetical signaling pathway affected by this compound.
References
Application Notes and Protocols: Determination of Paniculoside II Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside II, also known as Gypenoside L, is a dammarane-type saponin (B1150181) isolated from the medicinal plant Gynostemma pentaphyllum. This plant, often referred to as "Southern Ginseng," has a long history of use in traditional medicine for treating a variety of ailments. Modern research has identified the saponins (B1172615) (gypenosides) as the primary bioactive constituents responsible for its diverse pharmacological effects, which include anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4]
The determination of a compound's dose-response relationship is a critical step in preclinical drug development. It provides essential information regarding the potency and efficacy of the compound, enabling the identification of optimal concentrations for therapeutic effects while minimizing potential toxicity. This document provides a detailed protocol for determining the dose-response curve of this compound, focusing on its anti-inflammatory activity. The protocol described herein utilizes the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a key endpoint.
Key Experiments and Methodologies
The primary experiment to determine the dose-response curve of this compound involves a cell-based in vitro assay. The Griess assay is a widely used method to quantify nitrite (B80452) concentration in the cell culture supernatant, which is an indicator of NO production by macrophages upon inflammatory stimulation.
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Experimental Protocol: Inhibition of Nitric Oxide Production
This protocol outlines the steps to assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium to achieve the desired final concentrations. It is crucial to ensure the final solvent concentration does not affect cell viability.
-
Treatment: After 24 hours of cell adherence, replace the old medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known inhibitor of NO production).
-
Inflammatory Stimulation: After a pre-incubation period with this compound (e.g., 1 hour), stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group (cells without LPS stimulation) should also be included.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
The percentage of inhibition of NO production is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to obtain a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) from the dose-response curve using non-linear regression analysis.
-
Cell Viability Assay (e.g., MTT Assay)
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay should be performed in parallel.
-
Treatment: Seed and treat the cells with the same concentrations of this compound as in the Griess assay, but without LPS stimulation.
-
MTT Addition: After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control group.
Data Presentation
Quantitative data from the dose-response experiments should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| This compound Conc. (µM) | Nitrite Conc. (µM) (Mean ± SD) | % Inhibition of NO Production |
| 0 (Vehicle Control) | 0.5 ± 0.1 | - |
| 0 (LPS Control) | 25.2 ± 1.8 | 0 |
| 1 | 22.1 ± 1.5 | 12.3 |
| 5 | 17.8 ± 1.2 | 29.4 |
| 10 | 12.5 ± 0.9 | 50.4 |
| 25 | 6.3 ± 0.5 | 75.0 |
| 50 | 2.8 ± 0.3 | 88.9 |
| 100 | 1.5 ± 0.2 | 94.0 |
Table 2: Cytotoxicity of this compound on RAW 264.7 Cells
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.9 ± 4.8 |
| 5 | 97.5 ± 5.1 |
| 10 | 96.2 ± 4.5 |
| 25 | 94.8 ± 4.9 |
| 50 | 92.1 ± 5.3 |
| 100 | 89.7 ± 5.8 |
Visualizations
Diagrams are essential for visualizing experimental workflows and the underlying biological pathways.
Caption: Experimental workflow for dose-response determination.
The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are activated by inflammatory stimuli like LPS.
Caption: Proposed inhibitory action on the NF-κB signaling pathway.
Conclusion
This application note provides a comprehensive protocol for determining the dose-response curve of this compound, focusing on its anti-inflammatory properties. By following these methodologies, researchers can obtain reliable data on the potency of this compound, which is crucial for its further development as a potential therapeutic agent. The provided diagrams offer a visual representation of the experimental workflow and the potential mechanism of action, facilitating a deeper understanding of the experimental design and its biological context. It is important to note that while this protocol focuses on anti-inflammatory activity, similar principles can be applied to investigate other biological activities of this compound, such as its neuroprotective or antioxidant effects, by selecting appropriate in vitro models and endpoints.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Medicinal Value, Bioactive Compounds, and Pharmacological Activities of Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gynostemma pentaphyllum extract and its active component gypenoside L improve the exercise performance of treadmill-trained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Dammarane-Type Saponins from Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Paniculoside II Extraction Yield
Welcome to the technical support center for optimizing the extraction of Paniculoside II. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section provides answers to common questions and issues that may arise during the extraction of this compound from plant material, primarily Stevia species.
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low extraction yield of this compound can be attributed to several factors. Consider the following common culprits:
-
Suboptimal Solvent Choice: The polarity of your extraction solvent may not be ideal for this compound, which is a diterpene glycoside. While soluble in solvents like DMSO, pyridine, methanol, and ethanol (B145695), the optimal extraction solvent is often a specific mixture, such as aqueous ethanol (e.g., 70-80%)[1][2].
-
Inefficient Extraction Method: Simple maceration or percolation may not be sufficient for optimal yield. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency by enhancing solvent penetration and cell wall disruption[1][3].
-
Inadequate Extraction Parameters: Critical parameters such as extraction time, temperature, and the solid-to-liquid ratio may not be optimized. Prolonged extraction times or excessively high temperatures can lead to the degradation of this compound.
-
Improper Sample Preparation: The particle size of the plant material significantly impacts extraction efficiency. Grinding the plant material to a fine powder increases the surface area available for solvent contact, leading to better extraction.
-
Compound Degradation: this compound, like other glycosides, can be susceptible to degradation under certain pH and temperature conditions. Maintaining a slightly acidic to neutral pH and avoiding excessive heat is generally recommended[4].
Q2: I'm observing significant variability in yield between batches. How can I improve consistency?
A2: Batch-to-batch variability often stems from a lack of precise control over experimental parameters. To enhance consistency:
-
Standardize Plant Material: Ensure your plant material is from a consistent source, harvested at the same developmental stage, and processed (dried and ground) uniformly.
-
Maintain Consistent Particle Size: Sieve the ground plant material to ensure a uniform particle size distribution for each extraction.
-
Calibrate Equipment: Regularly calibrate all laboratory equipment, including balances, temperature probes, ultrasonic baths, and microwave extractors.
-
Precise Control of Parameters: Meticulously control the temperature, extraction time, solvent composition, and solid-to-liquid ratio for every extraction.
Q3: What is the best solvent for extracting this compound?
A3: The choice of solvent is critical for maximizing this compound yield. Based on the polarity of similar diterpene glycosides, aqueous ethanol is a highly effective solvent[2][5]. An ethanol concentration in the range of 70-80% in water often provides a good balance of polarity to efficiently extract glycosides while minimizing the co-extraction of unwanted non-polar compounds[1][6]. Methanol can also be an effective solvent[6][7]. For a greener approach, pressurized hot water extraction has also been shown to be effective for steviol (B1681142) glycosides[8].
Q4: How do I choose between different extraction techniques?
A4: The choice of extraction technique depends on available equipment, desired extraction time, and yield.
-
Conventional Methods (Maceration, Soxhlet): These methods are simple to set up but are often time-consuming and may require larger volumes of solvent[7]. Soxhlet extraction, while more efficient than simple maceration, can expose the extract to prolonged high temperatures, potentially leading to degradation[7].
-
Ultrasound-Assisted Extraction (UAE): UAE is a more efficient and environmentally friendly method that can significantly reduce extraction time and solvent consumption[1][2][9]. The cavitation effect produced by ultrasound waves facilitates the release of target compounds from the plant matrix.
-
Microwave-Assisted Extraction (MAE): MAE is another rapid and efficient green extraction technique[3][10]. Microwaves directly heat the solvent and plant material, leading to a rapid increase in temperature and pressure within the plant cells, which enhances the extraction process.
Q5: Can I use enzymatic hydrolysis to improve my yield?
A5: Yes, enzymatic hydrolysis can be a valuable pre-treatment or simultaneous step to improve the extraction of glycosides. Enzymes like cellulase (B1617823) and hemicellulase (B13383388) can break down the plant cell wall, facilitating the release of intracellular compounds like this compound[7]. This method is considered environmentally friendly and can lead to higher extraction yields[11].
Q6: How can I be sure that my extraction process is not degrading this compound?
A6: To minimize degradation, it is crucial to control the temperature and pH of the extraction. Diterpene glycosides can be susceptible to hydrolysis under strongly acidic or alkaline conditions and at high temperatures[4][12]. It is advisable to conduct stability studies by exposing a pure standard of this compound to your chosen extraction conditions and analyzing for any degradation products using HPLC.
Q7: What is a reliable method for quantifying this compound in my extracts?
A7: High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the most common and reliable method for the quantification of this compound and other steviol glycosides[2][13][14]. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a pH modifier like phosphoric or acetic acid)[2][13]. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from a pure standard.
Data Presentation: Comparison of Extraction Methods for Steviol Glycosides
The following tables summarize quantitative data for the extraction of major steviol glycosides (Stevioside and Rebaudioside A) from Stevia rebaudiana, which can serve as a valuable reference for optimizing this compound extraction.
Table 1: Comparison of Conventional and Ultrasound-Assisted Extraction (UAE)
| Extraction Method | Solvent | Temperature (°C) | Time | Stevioside Yield (mg/g extract) | Rebaudioside A Yield (mg/g extract) | Reference |
| Conventional | 70% Ethanol | 70 | 30 min | - | - | [1] |
| UAE | Water | 81.2 | 10 min | 96.48 | 36.92 | [1][9] |
| UAE | 75% Ethanol | Ambient | 43 min | - | - | [2] |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters
| Ethanol Conc. (%) | Sonication Time (min) | Solid:Liquid Ratio (g/mL) | Temperature (°C) | Stevioside Yield (%) | Rebaudioside A Yield (%) | Reference |
| 75 | 43 | 0.28 | Ambient | - | - | [2] |
| 20 | - | 1:10 | 50 | - | - | [5] |
| - | 10 | - | 81.2 | - | - | [1][9] |
Table 3: Comparison of Different Extraction Techniques
| Extraction Technique | Stevioside Yield (%) | Rebaudioside A Yield (%) | Reference |
| Conventional | 6.54 | 1.20 | [7] |
| Ultrasound-Assisted | 4.20 | 1.98 | [7] |
| Microwave-Assisted | 8.64 | 2.34 | [7] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it in a 50 mL flask.
-
Add 20 mL of 75% ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 50°C and sonicate for 45 minutes.
-
-
Post-Extraction:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the residue with another 20 mL of 75% ethanol and combine the supernatants.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
2. Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Grind dried plant material to a fine powder.
-
Extraction:
-
Place 1 g of the powdered plant material in a microwave extraction vessel.
-
Add 20 mL of 70% ethanol.
-
Set the microwave power to 400 W and the extraction time to 5 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Evaporate the solvent to obtain the crude extract.
-
3. HPLC Quantification of this compound
-
Chromatographic System: HPLC with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% phosphoric acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound.
Visualizations
Caption: General workflow for the extraction and quantification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. international-agrophysics.org [international-agrophysics.org]
- 2. A Hybrid RSM-ANN-GA Approach on Optimization of Ultrasound-Assisted Extraction Conditions for Bioactive Component-Rich Stevia rebaudiana (Bertoni) Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Green Extraction Methods for the Recovery of Stevia Glycosides | Chemical Engineering Transactions [cetjournal.it]
- 4. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-Assisted Coupled with Resin-Based Purification for Sustainable Extraction of Steviosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. foodsciencejournal.com [foodsciencejournal.com]
- 12. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Bioavailability of Paniculoside II in vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the low in vivo bioavailability of Paniculoside II. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific pharmacokinetic data and formulation studies for this compound are limited in publicly available literature. Therefore, this guide draws upon established principles for improving the bioavailability of poorly soluble compounds and incorporates data from structurally similar molecules, such as other saponins (B1172615) and iridoid glycosides, as illustrative examples. Researchers should consider this information as a starting point for their own compound-specific investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a saponin (B1150181) of interest for its potential therapeutic properties. However, like many other saponins, it is expected to exhibit low oral bioavailability. This is primarily due to its poor aqueous solubility and potentially low permeability across the intestinal membrane, which limits its absorption into the systemic circulation after oral administration. Low bioavailability can lead to high variability in therapeutic efficacy and requires higher doses to achieve the desired therapeutic effect.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the low bioavailability of poorly soluble drugs like this compound. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanosuspension.[1]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.[1][2][3] Common examples include Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLN), and nanostructured lipid carriers (NLCs).[1][4][5][6]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state, often dispersed in a polymer matrix, can significantly increase its aqueous solubility and dissolution rate.[1]
-
Complexation: The use of complexing agents, such as cyclodextrins, can increase the solubility of poorly soluble drugs by forming inclusion complexes.
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve bioavailability?
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7][8] This microemulsion increases the surface area for drug absorption and maintains the drug in a solubilized state, thereby enhancing its bioavailability.[7][8]
Q4: What are the advantages of using Solid Lipid Nanoparticles (SLN) for oral delivery?
SLNs are colloidal carriers made from solid lipids that are biocompatible and biodegradable.[4][6][9] They offer several advantages for oral drug delivery, including:
-
Enhanced Bioavailability: By increasing the dissolution rate and protecting the drug from degradation in the GI tract.[5]
-
Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug.
-
Improved Stability: The solid nature of the lipid core can protect labile drugs from chemical degradation.[6]
-
Good Tolerability: They are composed of physiologically well-tolerated lipids.[9]
Q5: What is the role of intestinal metabolism in the low bioavailability of glycosides like this compound?
Many iridoid glycosides are known to be primarily metabolized by the intestinal microbial flora.[10] This can lead to the degradation of the parent compound before it can be absorbed, contributing to its low oral bioavailability.[10] Understanding the metabolic fate of this compound in the gut is crucial for developing strategies to protect it from presystemic metabolism.
Troubleshooting Guides
Issue 1: Poor and Variable Bioavailability in Preclinical Animal Studies
Possible Causes:
-
Low aqueous solubility of this compound.
-
Poor dissolution rate in the gastrointestinal tract.
-
Low permeability across the intestinal epithelium.
-
Significant first-pass metabolism in the gut or liver.[10]
-
Efflux by transporters like P-glycoprotein.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the GI tract.
-
Assess its permeability using in vitro models like Caco-2 cell monolayers.
-
-
Formulation Development:
-
Nanosuspension: If solubility is the primary issue, prepare a nanosuspension to increase the surface area and dissolution rate.
-
SEDDS/SMEDDS: If both solubility and permeability are concerns, develop a self-emulsifying formulation.
-
SLN/NLC: For controlled release and protection from degradation, consider solid lipid nanoparticles.
-
-
Investigate Metabolism:
-
Conduct in vitro metabolism studies using liver microsomes and intestinal S9 fractions to understand the extent of first-pass metabolism.[10]
-
Co-administration with inhibitors of relevant metabolic enzymes could be explored, though this adds complexity.
-
Issue 2: Difficulty in Preparing a Stable Nanosuspension of this compound
Possible Causes:
-
Crystal growth (Ostwald ripening) during storage.
-
Aggregation or agglomeration of nanoparticles.
-
Inappropriate stabilizer (surfactant or polymer) or concentration.
Troubleshooting Steps:
-
Optimize Stabilizer:
-
Screen different types of stabilizers (e.g., poloxamers, polysorbates, cellulosic polymers).[11]
-
Optimize the concentration of the chosen stabilizer. A combination of stabilizers (e.g., an ionic and a non-ionic surfactant) can sometimes provide better stability.
-
-
Control Particle Size:
-
During preparation (e.g., high-pressure homogenization or wet milling), carefully control parameters like pressure, number of cycles, and temperature to achieve the desired particle size.[11]
-
-
Prevent Crystal Growth:
-
Incorporate a crystal growth inhibitor in the formulation.
-
Lyophilize the nanosuspension with a suitable cryoprotectant to convert it into a solid dosage form, which can improve long-term stability.[11]
-
Issue 3: Low Drug Loading or Encapsulation Efficiency in Lipid-Based Formulations (SEDDS/SLN)
Possible Causes:
-
Poor solubility of this compound in the selected lipid components.
-
Drug precipitation during the emulsification process or storage.
-
Suboptimal ratio of oil, surfactant, and co-surfactant.
Troubleshooting Steps:
-
Screen Excipients:
-
Determine the solubility of this compound in a wide range of oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
-
Optimize Formulation Ratios:
-
Construct ternary phase diagrams for SEDDS to identify the optimal ratios of oil, surfactant, and co-surfactant that form stable microemulsions with high drug loading.
-
-
Modify Preparation Method (for SLN):
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Related Glycosides in Rats (Intragastric Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-∞) (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| Ziyuglycoside I | 5 | - | - | 109.0 ± 11.8 | 5.1 ± 2.5 | - | [13] |
| Ziyuglycoside II | 5 | - | - | 458.3 ± 46.3 | 4.9 ± 1.5 | - | [13] |
Note: This table presents data from compounds structurally related to this compound to illustrate typical pharmacokinetic profiles of saponins. Specific data for this compound is not currently available in the cited literature.
Table 2: Comparison of Formulation Strategies for Improving Oral Bioavailability of Poorly Soluble Drugs (Illustrative Examples)
| Formulation Strategy | Key Advantages | Key Disadvantages | Potential Fold-Increase in Bioavailability |
| Nanosuspension | High drug loading, increased dissolution rate.[11][14] | Physical instability (crystal growth), requires specialized equipment. | 2 to 10-fold |
| SEDDS/SMEDDS | Enhances both solubility and permeability, thermodynamically stable.[7][8] | High surfactant content can cause GI irritation, potential for drug precipitation upon dilution. | 2 to 20-fold |
| SLN/NLC | Controlled release, improved stability, good tolerability.[4][5][6] | Lower drug loading compared to other systems, potential for drug expulsion during storage. | 2 to 15-fold |
| Cyclodextrin Complexation | Simple to prepare, enhances solubility. | Limited to drugs with appropriate size and polarity, can be expensive. | 1.5 to 5-fold |
Note: The fold-increase in bioavailability is a general estimation based on literature for various poorly soluble drugs and will be compound-specific for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of Suspension: Disperse this compound powder in an aqueous solution containing a suitable stabilizer (e.g., 1% w/v Poloxamer 188).
-
Milling: Transfer the suspension to a laboratory-scale bead mill. Use milling media (e.g., yttrium-stabilized zirconium oxide beads) of an appropriate size (e.g., 0.5 mm).
-
Milling Parameters: Mill the suspension at a set speed (e.g., 2000 rpm) for a specific duration (e.g., 1-4 hours). Monitor the particle size at regular intervals using a particle size analyzer (e.g., dynamic light scattering).
-
Separation: After milling, separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Lyophilization (Optional): For long-term stability, freeze-dry the nanosuspension with a cryoprotectant (e.g., trehalose).
Protocol 2: Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, select the most suitable excipients.
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.
-
Titrate each formulation with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Preparation of this compound-SEDDS:
-
Dissolve this compound in the selected oil/co-solvent mixture with gentle heating and vortexing.
-
Add the surfactant to the mixture and vortex until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water and assess the rate of emulsification and the appearance of the resulting emulsion.
-
Droplet Size Analysis: Determine the droplet size and PDI of the emulsion formed upon dilution using a particle size analyzer.
-
In Vitro Dissolution: Perform in vitro dissolution studies to compare the release of this compound from the SEDDS formulation with the pure drug.
-
Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLN) by Hot Homogenization
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Preparation of Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at an elevated temperature for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Putative absorption pathways for formulated this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the delivery of bioactives sourced from plants: part II - applications and preclinical advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles [mdpi.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation of solid lipid nanoparticles (SLN): the value of different alkyl polyglucoside surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Paniculoside II interference with MTT or other viability assays
Welcome to the technical support center for Paniculoside II. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during in vitro cytotoxicity and viability experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound using the MTT assay are inconsistent and show an unexpected increase in viability at high concentrations. What could be the cause?
This is a common issue when working with compounds that have intrinsic reducing potential. This compound, a diterpene glycoside, may possess antioxidant properties that can directly reduce the MTT tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into its formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal, making the cells appear more viable than they actually are.
Q2: Are there specific chemical properties of this compound that might cause interference with viability assays?
While direct studies on this compound's reductive potential are limited, similar glycoside compounds, such as Picroside II, are known to have significant antioxidant and anti-inflammatory properties. These compounds can act as oxygen free radical scavengers[1]. It is plausible that this compound shares these characteristics, which could lead to the chemical reduction of assay reagents like MTT, XTT, or resazurin (B115843).
Q3: What alternative viability assays are recommended when working with this compound?
To avoid misleading results, it is highly recommended to use viability assays that are not based on the metabolic reduction of a chromogenic or fluorogenic substrate. Suitable alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay measures cell density based on the staining of total cellular protein.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure cell viability by quantifying the amount of ATP present, which is a direct indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: A direct method to assess cell membrane integrity by counting the number of cells that take up the dye.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number.
Q4: How can I confirm if this compound is directly interfering with my MTT assay?
A simple cell-free control experiment can be performed. Add this compound at the same concentrations used in your cell-based experiments to the culture medium without cells. Then, add the MTT reagent and incubate for the same duration as your cellular experiment. If you observe a color change to purple, it confirms that this compound is directly reducing the MTT tetrazolium salt.
Troubleshooting Guides
Problem: Inconsistent or Artificially High Viability Readings with MTT/XTT/Resazurin Assays
Possible Cause: Direct reduction of the assay reagent by this compound.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare a multi-well plate with your standard cell culture medium.
-
Add this compound at various concentrations to the wells.
-
Add the MTT, XTT, or resazurin reagent.
-
Incubate for the standard assay time.
-
Measure the absorbance or fluorescence. A significant signal in the absence of cells indicates direct interference.
-
-
Switch to a Non-Reductive Assay:
-
Select an alternative assay from the recommended list above (SRB, ATP-based, Trypan Blue, or Crystal Violet).
-
Optimize the chosen assay for your cell type and experimental conditions.
-
-
Data Comparison:
-
Compare the results obtained from the alternative assay with your previous MTT/XTT/Resazurin data to understand the extent of the interference.
-
Quantitative Data Summary
The following table summarizes the principles and potential for interference of common viability assays when used with compounds like this compound.
| Assay | Principle | Potential for Interference by this compound |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | High: The compound's antioxidant/reducing properties can directly reduce MTT. |
| XTT | Similar to MTT, but produces a water-soluble formazan. | High: Susceptible to direct reduction by the compound. |
| Resazurin (AlamarBlue) | Reduction of resazurin to the fluorescent resorufin (B1680543) by cellular reductases. | High: The compound's reducing potential can directly convert resazurin. |
| SRB | Staining of total cellular protein with sulforhodamine B. | Low: Based on protein mass, not metabolic activity. |
| ATP-Based (e.g., CellTiter-Glo®) | Luciferase-based measurement of ATP levels. | Low: Measures a distinct biochemical marker of viability. |
| Trypan Blue Exclusion | Staining of non-viable cells with compromised membranes. | Low: A direct measure of membrane integrity. |
| Crystal Violet | Staining of DNA in adherent cells. | Low: Measures cell number based on DNA content. |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired exposure time.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes on a plate shaker and read the absorbance at 510 nm.
ATP-Based Viability Assay (e.g., CellTiter-Glo®) Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB protocol.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and ATP Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Mechanism of potential MTT assay interference by this compound.
Caption: Troubleshooting workflow for viability assay interference.
References
Technical Support Center: Refining Purification Methods for Picroside II
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Picroside II and the removal of its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Picroside II?
A1: The most common and effective methods for purifying Picroside II include preparative reversed-phase high-performance liquid chromatography (prep-RP-HPLC), macroporous resin column chromatography, and recrystallization.[1][2][3] High-speed counter-current chromatography (HSCCC) and supercritical fluid chromatography have also been successfully employed.[4][5]
Q2: What are the main challenges in separating Picroside II from its isomers, such as Picroside I?
A2: The primary challenge lies in the structural similarity between Picroside II and its isomers, which results in very close retention times during chromatographic separation. This co-elution makes it difficult to achieve high purity for the target compound. Optimizing the mobile phase composition, stationary phase, and flow rate is crucial for successful separation.
Q3: What initial extraction methods are recommended before proceeding to purification?
A3: Initial extraction from plant material, such as the rhizomes of Picrorhiza kurroa, is typically performed using polar solvents like methanol (B129727) or ethanol.[2][6] Supercritical CO2-assisted extraction with a co-solvent like methanol has also been shown to be an efficient and environmentally friendly method.[5]
Q4: How can I confirm the identity and purity of my purified Picroside II?
A4: The identity and purity of Picroside II can be confirmed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV spectroscopy.[2][5][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Picroside II | Inefficient initial extraction. | Optimize extraction parameters such as solvent type, temperature, and time.[5] Consider using techniques like ultrasonic-assisted extraction. |
| Loss of compound during multi-step purification. | Minimize the number of purification steps where possible. Ensure complete transfer of material between steps. | |
| Degradation of Picroside II. | Avoid high temperatures and extreme pH conditions during extraction and purification. Store extracts and purified fractions at low temperatures (e.g., 4°C).[2] | |
| Poor Separation of Isomers (e.g., Picroside I and II) | Inappropriate chromatographic conditions. | Optimize the mobile phase gradient, trying different solvent compositions (e.g., water and acetonitrile).[2] Experiment with different types of stationary phases (e.g., C18, C8). |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibration and separation. | |
| Presence of Impurities in the Final Product | Incomplete removal of other plant metabolites. | Employ a multi-step purification strategy, for example, initial purification with macroporous resin followed by prep-RP-HPLC.[1] |
| Contamination from solvents or equipment. | Use high-purity (HPLC grade) solvents and ensure all glassware and equipment are thoroughly cleaned. | |
| Crystallization Fails or Yields Amorphous Solid | Purity of the starting material is too low (less than 75%). | Further purify the extract using chromatographic methods before attempting crystallization.[3] |
| Incorrect solvent or temperature conditions. | Use water as the solvent for crystallization. Optimize the cooling temperature and rate. A temperature range of 12-20°C has been shown to be effective.[3] |
Experimental Protocols
Preparative RP-HPLC for Picroside II Isolation
This protocol is adapted from a method for the isolation and purification of picrosides.[2]
1. Sample Preparation:
- Extract the dried and powdered plant material (e.g., Picrorhiza kurroa rhizomes) with methanol.
- Concentrate the extract under reduced pressure.
- Filter the extract through a 0.45 µm filter before injection.[2]
2. Chromatographic Conditions:
- Column: Water Spherisorb S10 ODS2, 20 mm × 250 mm
- Mobile Phase: A binary gradient of water and acetonitrile (B52724).
- 0-15 min: 15% acetonitrile
- 15-17 min: Gradient to 22% acetonitrile
- 17-30 min: Hold at 22% acetonitrile
- 30-35 min: Gradient back to 15% acetonitrile
- 35-40 min: Hold at 15% acetonitrile for column equilibration
- Flow Rate: 20 mL/min
- Detection: Photodiode Array (PDA) and Evaporative Light Scattering (ELSD) detectors.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the elution peaks of Picroside I and Picroside II.
- Analyze the purity of the collected fractions using analytical HPLC.
- Confirm the identity of the purified compounds using MS and NMR.
Recrystallization for High-Purity Picroside II
This protocol is based on a patented preparation process for Picroside II crystals.[3]
1. Starting Material:
- Use a Picroside II extract with a purity of at least 75%.
2. Crystallization Procedure:
- Dissolve the Picroside II extract in water. The ratio of extract to water can range from 1g:4mL to 1g:40mL.
- Heat the solution in a water bath (e.g., 50°C) to ensure complete dissolution.
- Cool the solution to a temperature between 12-20°C and let it stand for 24 hours to allow for crystal formation.
- Collect the crystals by suction filtration.
- Wash the crystals with cold water.
3. Drying:
- Dry the crystals by lyophilization (freeze-drying) or under reduced pressure at a temperature of 50-65°C.
Quantitative Data Summary
Table 1: Yield and Purity of Picroside II from Preparative RP-HPLC[2]
| Compound | Yield (mg per 200 mg crude extract) | Purity (%) |
| Picroside I | 13.9 | 98.6 |
| Picroside II | 9.8 | 99.7 |
Table 2: Recovery and Purity of Picroside II from Recrystallization[3]
| Parameter | Value |
| Starting Purity | 91.7% |
| Final Purity | 98.9% |
| Recovery Rate | 93.0% |
Visualizations
Caption: General workflow for the extraction and purification of Picroside II.
Caption: Troubleshooting logic for poor isomer separation in chromatography.
References
- 1. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 3. CN103936804A - Preparation process of crystals of picroside II - Google Patents [patents.google.com]
- 4. Separation and Purification of Ginsenosides and Flavonoids in From the Leaves and Stems of Panax quinquefolium by High-Speed Countercurrent Chromatography and Online-Storage Inner-Recycling Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supercritical CO₂assisted extraction and LC-MS identification of picroside I and picroside II from Picrorhiza kurroa [pubmed.ncbi.nlm.nih.gov]
- 6. EP0571668A1 - A process for the preparation and composition of a fraction containing picroside I and kutkoside - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Minimizing batch-to-batch variability in Paniculoside II extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Paniculoside II extraction from Gynostemma pentaphyllum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a dammarane-type saponin (B1150181), a class of compounds also known as gypenosides, which are the main active constituents in the medicinal plant Gynostemma pentaphyllum (Jiaogulan). This plant is widely used in traditional medicine and is the primary source for this compound extraction.
Q2: What are the main factors that contribute to batch-to-batch variability in this compound extraction?
The primary factors influencing the consistency of this compound extraction include:
-
Raw Material Quality: The concentration of this compound can vary significantly depending on the plant's origin, age, harvest time, and storage conditions.
-
Extraction Method: Different methods (e.g., maceration, Soxhlet, ultrasound-assisted extraction) have varying efficiencies.
-
Extraction Parameters: Solvent type and concentration, temperature, extraction time, and the solid-to-liquid ratio are critical variables.
-
Post-Extraction Processing: Steps like filtration, concentration, and drying can also introduce variability.
Q3: What is the most effective method for extracting this compound?
Ultrasound-assisted extraction (UAE) is a highly effective and modern technique for obtaining gypenosides, including this compound, from Gynostemma pentaphyllum. It offers advantages over traditional methods by reducing extraction time and improving yield. An optimized ultrasound-assisted aqueous two-phase system has been shown to significantly enhance the yield of gypenosides.[1]
Q4: How does the choice of solvent affect the extraction of this compound?
The choice of solvent is crucial for efficient saponin extraction. Ethanol-water mixtures are commonly used. An aqueous two-phase system with 30% ethanol (B145695) and 20% ammonium (B1175870) sulfate (B86663) has been identified as an optimal solvent system for gypenoside extraction.[1]
Q5: What is the chemical stability of this compound during extraction?
While specific stability data for this compound is limited, studies on similar glycosides, like ginsenosides, indicate that they can be unstable under acidic conditions (pH below 4) and at high temperatures, which can lead to degradation. It is generally recommended to maintain a pH between 6 and 8 and use moderate temperatures (around 50-60°C) to minimize degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Poor quality of raw material. 2. Sub-optimal extraction parameters. 3. Inefficient extraction method. 4. Degradation of this compound. | 1. Source high-quality, certified Gynostemma pentaphyllum. 2. Optimize extraction parameters (see Table 1). 3. Employ ultrasound-assisted extraction (see Protocol 1). 4. Control temperature and pH during extraction. |
| High Batch-to-Batch Variability | 1. Inconsistent raw material. 2. Fluctuations in extraction conditions. 3. Inconsistent post-extraction processing. | 1. Standardize the source and pre-treatment of the plant material. 2. Precisely control all extraction parameters. 3. Standardize all downstream processing steps. |
| Poor Purity of Extract | 1. Co-extraction of impurities. 2. Inappropriate solvent selection. | 1. Optimize the solvent system for better selectivity. 2. Consider a purification step using column chromatography. |
| Difficulty with Filtration | 1. Plant material ground too finely. 2. Presence of mucilaginous compounds. | 1. Use a slightly larger particle size for the plant material. 2. Consider using a centrifugation step before filtration. |
Quantitative Data on Extraction Parameters
The following table summarizes the optimized parameters for the ultrasound-assisted aqueous two-phase extraction of gypenosides from Gynostemma pentaphyllum, based on response surface methodology.
Table 1: Optimized Parameters for Gypenoside Extraction
| Parameter | Optimal Value | Effect on Yield |
| Liquid-to-Solid Ratio | 28:1 mL/g | A higher ratio generally improves extraction efficiency up to a certain point, after which the effect plateaus. |
| Ultrasonic Time | 52 minutes | Sufficient time is needed for the ultrasonic waves to disrupt cell walls and enhance solvent penetration. |
| Extraction Temperature | 52 °C | Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation of the saponins (B1172615). |
| Solvent System | 30% Ethanol - 20% Ammonium Sulfate | This aqueous two-phase system was found to be the most effective for maximizing gypenoside yield.[1] |
| Predicted Yield | 7.91% | Under these optimized conditions, a gypenoside yield of 7.91% was achieved.[1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Aqueous Two-Phase Extraction of Gypenosides
This protocol is based on the optimized conditions for extracting gypenosides from Gynostemma pentaphyllum.[1]
-
Preparation of Solvent: Prepare an aqueous two-phase system consisting of 30% ethanol and 20% ammonium sulfate.
-
Sample Preparation: Grind dried Gynostemma pentaphyllum leaves and screen to a uniform particle size.
-
Extraction:
-
Mix the powdered plant material with the solvent system at a liquid-to-solid ratio of 28:1 (mL/g).
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction for 52 minutes at a constant temperature of 52 °C.
-
-
Separation: After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Purification: Collect the supernatant for further analysis or purification.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the quantification of this compound. Method validation is essential.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol (B129727) and create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
-
Take a known volume of the this compound extract and dilute it with methanol.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Anti-inflammatory signaling pathway of G. pentaphyllum saponins.[3][4][5]
References
- 1. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 2. Gypenoside XVII protects against spinal cord injury in mice by regulating the microRNA‑21‑mediated PTEN/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gynostemma pentaphyllum saponins attenuate inflammation in vitro and in vivo by inhibition of NF-κB and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gynostemma pentaphyllum saponins attenuate inflammation in vitro and in vivo by inhibition of NF-κB and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Picroside II: A Comparative Guide
A Note on Nomenclature: This guide focuses on the in vivo anti-inflammatory properties of Picroside II . Initial searches for "Paniculoside II" did not yield relevant in vivo studies on inflammation. It is possible that "this compound" is a less common compound or a typographical variation. Given the availability of robust data for the similarly named iridoid glycoside, Picroside II, this guide provides a comprehensive analysis of its anti-inflammatory effects as a valuable alternative for researchers in the field.
Picroside II is a primary active constituent of the medicinal plant Picrorhiza kurroa, which has been traditionally used for its therapeutic properties.[1] Recent in vivo studies have substantiated its significant anti-inflammatory and immunomodulatory activities across various disease models. This guide compares the efficacy of Picroside II with other relevant anti-inflammatory agents, presenting supporting experimental data and detailed protocols.
Comparative Efficacy of Picroside II in Animal Models of Inflammation
The anti-inflammatory effects of Picroside II have been evaluated in several preclinical in vivo models. Below is a summary of its performance against relevant comparators.
| Inflammatory Model | Test Substance | Dosage | Key Efficacy Parameters & Results | Reference |
| Sepsis (CLP-induced) | Picroside II | 20 mg/kg | - Decreased mortality rate- Alleviated lung injury- Enhanced bacterial clearance | [2][3] |
| Control (Normal Saline) | - | - High mortality rate- Severe lung injury | [2][3] | |
| Cerebral Ischemia (MCAO) | Picroside II | 10 mg/kg | - Significantly decreased neurobehavioral scores (improved function)- Reduced cerebral infarction volume- Down-regulated TLR4, NF-κB, and TNF-α expression | [4][5] |
| Salvianic Acid A Sodium | 10 mg/kg | - Significantly decreased neurobehavioral scores- Reduced cerebral infarction volume- No statistical difference in efficacy compared to Picroside II | [5] | |
| Ischemia Control | - | - High neurobehavioral deficit- Large cerebral infarction volume | [4][5] | |
| Ulcerative Colitis (DSS-induced) | Picroside II | - | - Improved mouse weight- Lowered Disease Activity Index (DAI)- Improved pathological scores- Decreased expression of NLRP3 inflammasome components | [6][7] |
| DSS Model Control | - | - Significant weight loss- High DAI scores- Severe colon pathology | [6][7] | |
| Carrageenan-Induced Paw Edema | Indomethacin (Standard NSAID) | 10 mg/kg | - Significant reduction in paw edema volume (e.g., ~70-80% inhibition at peak inflammation) | [8][9] |
| Vehicle Control | - | - Pronounced paw edema | [8][9] |
Note: Direct comparative studies of Picroside II in the carrageenan-induced paw edema model were not prevalent in the literature reviewed. Indomethacin is presented as a standard reference for this common acute inflammation model.
Mechanism of Action: Signaling Pathways
Picroside II exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the NF-κB and NLRP3 inflammasome pathways.
Caption: Picroside II inhibits the NF-κB and NLRP3 inflammasome pathways.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
This model mimics human polymicrobial sepsis.[10][11]
Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Protocol:
-
Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.
-
Cecum Isolation: Gently exteriorize the cecum.
-
Ligation: Ligate the cecum with a silk suture at a specified distance from the distal end, ensuring the ileocecal valve is not occluded to avoid bowel obstruction.[12] The severity of sepsis can be modulated by the amount of cecum ligated.[10]
-
Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21- to 23-gauge).[13] A small amount of fecal content may be expressed.
-
Closure: Return the cecum to the abdominal cavity. Close the abdominal wall and skin with sutures or surgical clips.
-
Resuscitation and Treatment: Administer pre-warmed saline subcutaneously for fluid resuscitation.[11] Administer Picroside II or the vehicle control as per the experimental design.
-
Monitoring: Monitor animals for survival, clinical signs of sepsis, and collect blood and tissue samples at specified time points for analysis of bacterial load and inflammatory markers.
This is a widely used model for inducing acute or chronic colitis that resembles human ulcerative colitis.[14][15]
Protocol:
-
Induction: Administer DSS (typically 3-5% w/v, 40-50 kDa) in the drinking water for a defined period (e.g., 5-7 days for acute colitis).[4][14][15]
-
Treatment: Administer Picroside II or vehicle control daily via oral gavage or other appropriate route.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, euthanize the mice. Collect the colon and measure its length (a shorter colon indicates more severe inflammation). A portion of the colon is fixed for histological analysis, and another portion can be used for measuring myeloperoxidase (MPO) activity or cytokine levels.
This model induces focal cerebral ischemia, mimicking human stroke.[16]
Protocol:
-
Anesthesia and Preparation: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Suture Insertion: Ligate the distal ECA. A nylon monofilament suture with a blunted tip is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[1]
-
Occlusion and Reperfusion: The suture is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion, the suture is withdrawn.
-
Treatment: Picroside II or a comparator like Salvianic Acid A is typically administered intravenously at the onset of reperfusion.
-
Neurological Assessment: Evaluate neurobehavioral deficits at various time points using a standardized scoring system (e.g., Bederson's score).[4]
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the rat, and slice the brain. The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified.
A standard model for evaluating acute anti-inflammatory activity.[6]
Protocol:
-
Pre-treatment: Administer the test compound (e.g., Indomethacin as a positive control) orally or intraperitoneally.
-
Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the rat's hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 3, and 5 hours).[6]
-
Calculation: The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group.
References
- 1. 2.3. Establishment of the middle cerebral artery occlusion (MCAO) model [bio-protocol.org]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 5. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 6. [PDF] Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls | Semantic Scholar [semanticscholar.org]
- 7. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 11. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. inotiv.com [inotiv.com]
Comparative analysis of Paniculoside II and other steroidal saponins
An introductory note on Paniculoside II: The current scientific literature contains limited publicly available experimental data on this compound. While some commercial suppliers identify it as a saponin (B1150181) extracted from Gynostemma pentaphyllum with purported anti-inflammatory and antioxidant properties, peer-reviewed studies detailing its biological activity, mechanism of action, and quantitative performance are scarce.[1] An early study from 1978 identified Paniculosides from Stevia paniculata as diterpene glucosides, not steroidal saponins (B1172615), adding to the ambiguity.[2]
Given this lack of verifiable data, this guide provides a comparative analysis of three well-characterized and pharmacologically significant steroidal saponins: Dioscin , Timosaponin AIII , and Polyphyllin D . These compounds serve as excellent representatives of the therapeutic potential of steroidal saponins and offer a robust basis for comparison for researchers in the field.
Comparative Overview of Selected Steroidal Saponins
Steroidal saponins are a diverse class of natural glycosides known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3] Their mechanism of action often involves the modulation of key cellular signaling pathways. This section compares the biological activities of Dioscin, Timosaponin AIII, and Polyphyllin D.
-
Dioscin: A prominent saponin found in various Dioscorea (wild yam) species, Dioscin is extensively studied for its potent anticancer effects.[4] It induces apoptosis (programmed cell death) and cell cycle arrest in numerous cancer cell lines.[5] Its mechanisms involve modulating the PI3K/Akt/mTOR and MAPK signaling pathways and increasing intracellular reactive oxygen species (ROS).[5] Beyond its anticancer properties, Dioscin also exhibits anti-inflammatory, antiviral, and hepatoprotective activities.[4][6]
-
Timosaponin AIII: Isolated from the rhizomes of Anemarrhena asphodeloides, Timosaponin AIII has demonstrated significant anticancer and neuroprotective activities.[7][8] It can induce apoptosis and G2/M cell cycle arrest in cancer cells by triggering DNA damage and activating the ATM/Chk2 and p38 MAPK pathways.[9] Its neuroprotective effects are linked to the inhibition of acetylcholinesterase (AChE) and the suppression of neuroinflammation via the NF-κB signaling pathway.[7][10]
-
Polyphyllin D: A major bioactive saponin from the Paris polyphylla plant, Polyphyllin D is a potent inducer of apoptosis in a wide range of cancer cells, including drug-resistant strains.[11][12] It primarily triggers the mitochondrial apoptosis pathway, characterized by the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases.[13][14] Recent studies also show it can induce protective autophagy in cancer cells through the JNK1-Bcl-2 pathway.[15]
Quantitative Data Presentation
The following tables summarize the cytotoxic activities of Dioscin, Timosaponin AIII, and Polyphyllin D against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Steroidal Saponins
| Cell Line | Cancer Type | Dioscin IC₅₀ (µM) | Timosaponin AIII IC₅₀ (µM) | Polyphyllin D IC₅₀ (µM) |
| Jurkat | Acute Lymphoblastic Leukemia | - | > 10[16] | 2.8[17] |
| K562 | Chronic Myelogenous Leukemia | - | - | ~1.5 (induces apoptosis)[13] |
| HepG2 | Hepatocellular Carcinoma | ~2.5[5] | - | ~2.0 (in drug-resistant R-HepG2)[11] |
| A549 | Non-Small-Cell Lung Cancer | ~3.1[5] | ~2.5 (inhibits invasion)[18] | - |
| MCF-7 | Breast Cancer | ~2.9[5] | ~15 (induces G2/M arrest)[9] | ~4.3[19] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | ~15 (induces G2/M arrest)[9] | 1.265[20] |
| OVCAR series | Ovarian Cancer | - | - | 0.2 - 1.4[21] |
Note: IC₅₀ values can vary based on experimental conditions (e.g., incubation time, assay method). Data is compiled from multiple sources for general comparison.
Experimental Protocols
Detailed methodologies for key experiments cited in steroidal saponin research are provided below.
General Extraction and Isolation of Steroidal Saponins
This protocol describes a general procedure for extracting and purifying steroidal saponins from dried plant material.
-
Powdering and Degreasing: Grind the dried plant material (e.g., rhizomes) into a fine powder. To remove lipids, perform a preliminary extraction with a non-polar solvent like petroleum ether or hexane (B92381) using a Soxhlet apparatus.
-
Alcoholic Extraction: Air-dry the defatted powder and extract it with an alcohol-based solvent (typically 70-85% ethanol (B145695) or methanol) using methods such as maceration, reflux, or ultrasound-assisted extraction.[22] Repeat the extraction 2-3 times to ensure maximum yield.
-
Solvent Removal: Combine the alcoholic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude syrup.
-
Solvent-Solvent Partitioning: Resuspend the crude extract in water and perform liquid-liquid partitioning with a solvent of intermediate polarity, such as n-butanol. The saponins will preferentially move to the n-butanol phase. Repeat this step multiple times.[23]
-
Purification: Concentrate the n-butanol fraction to dryness. The resulting crude saponin mixture can be further purified using chromatographic techniques such as macroporous resin column chromatography followed by high-performance counter-current chromatography (HPCCC) or preparative high-performance liquid chromatography (HPLC).[23]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[24][25]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test saponin in the culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[26]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[24]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
In Vitro Anti-inflammatory Assessment: Griess Assay for Nitric Oxide
This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants. It is commonly used to assess the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and grow to confluence. Pre-treat the cells with various concentrations of the test saponin for 1-2 hours.
-
Inflammation Induction: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of supernatant to each well.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[27]
-
-
Absorbance Reading: Incubate for another 10-15 minutes at room temperature in the dark. A purple color will develop. Measure the absorbance at 540 nm.[28][29]
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition reflects the anti-inflammatory activity.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.[30][31]
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week with free access to food and water.
-
Grouping and Administration: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (receiving different doses of the saponin). Administer the compounds, typically via oral gavage or intraperitoneal injection, 30-60 minutes before inducing inflammation.[32]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution (in saline) subcutaneously into the plantar surface of the right hind paw.[33]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for up to 5 hours).[34]
-
Data Analysis: Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] × 100
-
Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and biological evaluation of steroidal saponins.
Caption: General workflow for saponin isolation and pharmacological screening.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Many steroidal saponins, including Dioscin and Timosaponin AIII, exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[5][16]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by steroidal saponins.
Intrinsic (Mitochondrial) Apoptosis Pathway
Polyphyllin D and Dioscin are potent inducers of the mitochondrial apoptosis pathway. They alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to caspase activation and cell death.[5][13]
Caption: Induction of mitochondrial apoptosis by steroidal saponins.
References
- 1. This compound | 60129-64-8 | KCA12964 | Biosynth [biosynth.com]
- 2. This compound | CAS:60129-64-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Dioscin: A review on pharmacological properties and therapeutic values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Timosaponin AIII, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyphyllin D is a potent apoptosis inducer in drug-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polyphyllin D induces apoptosis and differentiation in K562 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Polyphyllin D induces apoptosis and protective autophagy in breast cancer cells through JNK1-Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Timosaponin AIII inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Proteomics Analysis of Polyphyllin D-Treated Triple-Negative Breast Cancer Cells Reveal the Anticancer Mechanisms of Polyphyllin D - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Chinese herb polyphyllin D sensitizes ovarian cancer cells to cisplatin-induced growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. broadpharm.com [broadpharm.com]
- 27. researchgate.net [researchgate.net]
- 28. Nitric Oxide Griess Assay [bio-protocol.org]
- 29. Protocol Griess Test [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. inotiv.com [inotiv.com]
- 33. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Lack of Published Data on Structure-Activity Relationship of Paniculoside II Derivatives
A comprehensive review of published scientific literature reveals a significant gap in the structure-activity relationship (SAR) data for Paniculoside II derivatives. At present, there are no available studies detailing the synthesis of a series of this compound analogs and the subsequent evaluation of their biological activities. Therefore, it is not possible to provide a direct comparison guide on this specific topic.
However, to fulfill the request for a guide that is valuable to researchers, scientists, and drug development professionals, this document will serve as a template, outlining how such a guide would be structured. It will draw upon examples from SAR studies of other natural product derivatives with relevant biological activities, such as anti-inflammatory and cytotoxic effects, to illustrate the expected data presentation, experimental protocols, and visualizations.
I. Comparative Biological Activity of Bioactive Scaffolds
When evaluating a new series of derivatives, it is crucial to compare their biological activities quantitatively. This is typically presented in a tabular format, allowing for a clear and concise comparison of potency and selectivity. The following tables provide examples of how such data for this compound derivatives could be presented, using placeholder data inspired by studies on other natural product derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Hypothetical this compound Derivatives
| Compound | Modification on this compound | Inhibition of NO Production in LPS-stimulated RAW 264.7 cells (IC50, µM) | Inhibition of TNF-α Production in LPS-stimulated RAW 264.7 cells (IC50, µM) |
| This compound | Parent Compound | 25.4 ± 2.1 | 30.1 ± 3.5 |
| Derivative A | Acetylation of sugar moiety | 15.2 ± 1.5 | 18.7 ± 2.0 |
| Derivative B | Esterification of aglycone | 8.9 ± 0.9 | 10.4 ± 1.2 |
| Derivative C | Introduction of a halogen | 5.1 ± 0.5 | 6.8 ± 0.7 |
| Dexamethasone | Positive Control | 0.5 ± 0.1 | 0.8 ± 0.1 |
Table 2: In Vitro Cytotoxicity of Hypothetical this compound Derivatives
| Compound | Modification on this compound | Human Colon Cancer Cell Line (HCT116) (IC50, µM) | Human Breast Cancer Cell Line (MCF-7) (IC50, µM) | Normal Human Fibroblasts (NHF) (IC50, µM) | Selectivity Index (SI) (NHF/HCT116) |
| This compound | Parent Compound | > 100 | > 100 | > 100 | - |
| Derivative D | Glycosidic bond cleavage | 45.3 ± 4.2 | 52.1 ± 5.8 | > 100 | > 2.2 |
| Derivative E | Aglycone modification | 12.7 ± 1.3 | 18.9 ± 2.1 | 85.4 ± 9.3 | 6.7 |
| Derivative F | Side chain alteration | 5.8 ± 0.6 | 7.2 ± 0.8 | 60.1 ± 7.5 | 10.4 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 0.5 ± 0.05 | 1.2 ± 0.2 | 1.5 |
II. Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to a robust SAR study. Below are representative methodologies for key assays typically employed in the evaluation of anti-inflammatory and cytotoxic activities of novel compounds.
A. Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a further 24 hours.
-
NO Measurement: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
2. TNF-α Production Assay
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with test compounds and LPS as described for the NO production assay.
-
TNF-α Measurement: The concentration of TNF-α in the culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The IC50 values are determined from the concentration-response curves using non-linear regression.
B. Cytotoxicity Assay
1. MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) and a normal cell line (e.g., NHF) are cultured in appropriate media and conditions.
-
Assay Procedure: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 or 72 hours.
-
Cell Viability Measurement: After the treatment period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 values are calculated from the concentration-response curves.
III. Visualizations of Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following are examples created using the DOT language for Graphviz.
Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Paniculoside II and Dexamethasone: A Comparative Analysis in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Paniculoside II, a glycoside isolated from Clerodendrum paniculatum, and dexamethasone (B1670325), a well-established corticosteroid. This analysis is based on available experimental data from in vitro inflammation models, offering insights into their relative efficacy and mechanisms of action.
Executive Summary
Dexamethasone is a potent synthetic glucocorticoid with well-characterized anti-inflammatory effects, primarily acting through the glucocorticoid receptor to modulate the expression of inflammatory genes. This compound, a natural compound, has demonstrated significant anti-inflammatory potential. While direct comparative studies on pure this compound are limited, research on extracts of Clerodendrum paniculatum, rich in such glycosides, provides valuable data for a preliminary comparison with dexamethasone. The available evidence suggests that while dexamethasone remains a benchmark for potent anti-inflammatory activity, Clerodendrum paniculatum extracts containing compounds like this compound exhibit considerable inhibitory effects on key inflammatory mediators.
Data Presentation: In Vitro Anti-Inflammatory Activity
The following tables summarize the quantitative data from a study comparing the effects of a crude ethanolic extract of Clerodendrum paniculatum root (CPE), which contains this compound, with dexamethasone on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated J774A.1 murine macrophage cells.[1]
Table 1: Inhibition of Nitric Oxide (NO) Production [1]
| Treatment | Concentration | % Inhibition of NO |
| CPE | 6.25 µg/mL | 25.3% |
| 12.5 µg/mL | 48.9% | |
| 25 µg/mL | 67.8% | |
| 50 µg/mL | 85.4% | |
| 100 µg/mL | 92.1% | |
| Dexamethasone | 7.85 µg/mL | 95.6% |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production [1]
| Treatment | Concentration | % Inhibition of TNF-α |
| CPE | 6.25 µg/mL | 18.7% |
| 12.5 µg/mL | 35.4% | |
| 25 µg/mL | 55.1% | |
| 50 µg/mL | 78.2% | |
| 100 µg/mL | 88.9% | |
| Dexamethasone | 7.85 µg/mL | 93.4% |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production [1]
| Treatment | Concentration | % Inhibition of PGE2 |
| CPE | 6.25 µg/mL | 22.6% |
| 12.5 µg/mL | 41.8% | |
| 25 µg/mL | 61.3% | |
| 50 µg/mL | 81.7% | |
| 100 µg/mL | 90.5% | |
| Dexamethasone | 7.85 µg/mL | 94.2% |
Experimental Protocols
The data presented above was obtained from the following in vitro experimental setup:[1]
Cell Culture and Treatment:
-
Cell Line: J774A.1 murine macrophage cells.
-
Cell Seeding: 1 x 10^5 cells/well in 96-well plates.
-
Treatment: Cells were treated with various concentrations of Clerodendrum paniculatum root extract (CPE) (6.25, 12.5, 25, 50, and 100 µg/mL) or dexamethasone (7.85 µg/mL) as a positive control. 0.2% DMSO was used as a negative control.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) was used to induce an inflammatory response.
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): NO production was measured in the cell culture supernatants.
-
Tumor Necrosis Factor-alpha (TNF-α): The concentration of TNF-α in the cell supernatants was determined using an ELISA kit.
-
Prostaglandin E2 (PGE2): The amount of PGE2 in the cell supernatants was quantified using an ELISA kit.
Mandatory Visualizations: Signaling Pathways in Inflammation
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the points of intervention for dexamethasone and likely for this compound.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: NF-κB signaling pathway in inflammation.
Caption: MAPK signaling pathway in inflammation.
Discussion of Mechanisms
Dexamethasone: Dexamethasone exerts its anti-inflammatory effects primarily by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus where it can influence gene expression in two main ways:
-
Transactivation: The complex can directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as IκBα (the inhibitor of NF-κB) and Mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby preventing the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., iNOS, COX-2), and other inflammatory mediators.
This compound (inferred mechanism): While the precise molecular targets of this compound have not been fully elucidated in direct comparison to dexamethasone, the significant and dose-dependent inhibition of NO, TNF-α, and PGE2 by the Clerodendrum paniculatum extract strongly suggests an upstream site of action on key inflammatory signaling pathways.[1] The production of these mediators is heavily regulated by the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Therefore, it is highly probable that this compound, as a key active constituent, exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and/or one or more of the MAPK pathways (p38, ERK, JNK). This inhibition would lead to a downstream reduction in the expression of iNOS (which produces NO), COX-2 (which produces PGE2), and pro-inflammatory cytokines like TNF-α.
Conclusion
The available in vitro data indicates that while dexamethasone demonstrates a higher potency in inhibiting key inflammatory mediators at the tested concentration, extracts of Clerodendrum paniculatum containing this compound also exhibit potent, dose-dependent anti-inflammatory activity.[1] The broad-spectrum inhibition of NO, TNF-α, and PGE2 suggests that this compound likely targets fundamental inflammatory signaling pathways such as NF-κB and MAPK.
For drug development professionals, this compound represents a promising natural compound for further investigation. Future research should focus on studies using the purified compound to directly compare its efficacy and potency with dexamethasone in a range of in vitro and in vivo inflammation models. Elucidating its precise molecular mechanism of action will be crucial in determining its therapeutic potential as a novel anti-inflammatory agent.
References
Unraveling the Molecular Targets of Paniculoside II: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of natural compounds is paramount for therapeutic innovation. While Paniculoside II, a diterpenoid glycoside isolated from Stevia rebaudiana, has demonstrated potential anti-inflammatory and antioxidant properties, its specific molecular targets remain largely uncharacterized in publicly available scientific literature. This guide, therefore, focuses on a closely related and extensively studied compound, Picroside II, to provide a comparative framework for understanding potential mechanisms of action. Picroside II, an iridoid glycoside from Picrorhiza kurroa, offers a wealth of experimental data, which will be compared with other compounds targeting similar pathways.
This comparative guide will delve into the known molecular targets of Picroside II, presenting quantitative data on its efficacy, detailed experimental protocols, and visualizations of the signaling pathways involved. By examining Picroside II and its alternatives, we aim to provide a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Comparative Analysis of Molecular Target Inhibition
To provide a clear comparison of efficacy, the following table summarizes the inhibitory concentrations (IC50) of Picroside II and alternative compounds on key molecular targets.
| Compound | Target | Assay System | IC50 / Effect | Reference |
| Picroside II | Matrix Metalloproteinase-9 (MMP-9) | Gelatin Zymography (MDA-MB-231 cells) | Significant inhibition at 20 µM | [1] |
| Toll-Like Receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) | Western Blot (Rat kidney I/R model) | Significant downregulation of TLR4 and NF-κB expression | [2] | |
| Transforming Growth Factor-β (TGF-β) / Smad2 | Western Blot (RAW 264.7 cells) | Induced phosphorylation of Smad2 | [3] | |
| Actinonin | MMP-9 | Not Specified | MMP-9 Inhibitor | [4] |
| MMP-9 Inhibitor I | MMP-9 | Not Specified | MMP-9 Inhibitor | [4] |
| Resatorvid (TAK-242) | TLR4 | Not Specified | Specific inhibitor of TLR4 signaling | [5] |
| Galunisertib | TGF-β Receptor I Kinase | Not Specified | TGF-β signaling inhibitor | [6] |
| Luteolin 7-O-glucoside | MMP-9 | Recombinant catalytic domains | 4 µM | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Figure 1: Picroside II inhibits the TLR4/NF-κB signaling pathway.
Figure 2: Picroside II promotes the phosphorylation of Smad2 in the TGF-β pathway.
Figure 3: Workflow for determining MMP-9 inhibition by Picroside II.
Detailed Experimental Protocols
To facilitate the replication and verification of the cited data, detailed methodologies for key experiments are provided below.
Western Blot for TLR4/NF-κB and TGF-β/Smad2 Signaling
-
Animal Model and Treatment (for TLR4/NF-κB): Sprague Dawley rats are subjected to renal ischemia/reperfusion injury.[2] Picroside II is administered intravenously prior to reperfusion.[2]
-
Cell Culture and Treatment (for TGF-β/Smad2): RAW 264.7 macrophage cells are cultured and treated with varying concentrations of Picroside II.[3]
-
Protein Extraction: Kidney tissue or cultured cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against TLR4, NF-κB p65, Smad2, and phospho-Smad2 overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Gelatin Zymography for MMP-9 Activity
-
Cell Culture and Treatment: Human breast cancer cells (MDA-MB-231) are cultured in serum-free medium and treated with Picroside II for 24 hours.[8]
-
Sample Preparation: The cell culture supernatant is collected and concentrated. The protein concentration is determined.
-
Zymography: Equal amounts of protein are mixed with non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin. After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and then incubated in a developing buffer at 37°C for 24-48 hours.
-
Staining and Analysis: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Clear zones of gelatin degradation indicate MMP-9 activity. The band intensity is quantified using densitometry.[8]
Conclusion
While the direct molecular targets of this compound require further investigation, the comprehensive data available for the structurally related compound, Picroside II, provides a strong foundation for future research. Picroside II demonstrates clear interactions with key inflammatory and tissue remodeling pathways, including TLR4/NF-κB, TGF-β/Smad2, and MMP-9. The comparative data and detailed protocols presented in this guide offer a valuable resource for scientists working to elucidate the mechanisms of these natural compounds and develop novel therapeutics. Further studies employing techniques such as molecular docking, binding assays, and broader signaling pathway analyses are crucial to definitively identify the molecular targets of this compound and unlock its full therapeutic potential.
References
- 1. Picroside II, an iridoid glycoside from Picrorhiza kurroa, suppresses tumor migration, invasion, and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picroside II protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reproducibility of Paniculoside II (Picroside II) Experimental Results: A Comparative Guide
For researchers and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental results for Paniculoside II, more commonly known in scientific literature as Picroside II. We will delve into its neuroprotective and anti-inflammatory properties, presenting quantitative data from various studies to assess the consistency of its effects. Furthermore, we will compare its performance with established alternatives, Edaravone for neuroprotection and Dexamethasone for anti-inflammatory action, supported by detailed experimental protocols and signaling pathway visualizations.
Neuroprotective Effects of Picroside II
Picroside II has been repeatedly studied for its neuroprotective capabilities, primarily in models of cerebral ischemia. The most common model is the Middle Cerebral Artery Occlusion (MCAO) in rats, which mimics the effects of a stroke. The consistency of findings across independent studies is a key indicator of reproducibility.
Data Presentation: Neuroprotective Effects of Picroside II and Edaravone in MCAO Rat Models
The following tables summarize quantitative data from independent studies on the neuroprotective effects of Picroside II and the clinically used neuroprotective agent, Edaravone.
Table 1: Quantitative Analysis of Picroside II Neuroprotective Effects in MCAO Rat Models
| Study | Dosage of Picroside II | Model | Key Parameters Measured | Results (Compared to MCAO Control) |
| (Li, et al., 2010)[1][2] | 10 mg/kg, i.v. | MCAO/Reperfusion | Neurological Score, Infarct Volume | Significantly decreased Bederson's score and infarction volume. |
| (Zhang, et al., 2018)[3] | Not specified, i.p. | MCAO/Reperfusion | mNSS Score, Infarct Volume | mNSS score decreased from 12.6±1.3 to 7.9±0.8. Infarct volume reduced from 33.5%±3.4% to 18.2%±1.9%. |
| (Gao, et al., 2018)[4] | Not specified, i.p. | MCAO/Reperfusion | mNSS Score, Infarct Volume | Neurological function score and cerebral infarct volume were significantly increased in the model group and ameliorated by Picroside II. |
| (Li, et al., 2010)[1][2] | 10 mg/kg, i.v. | MCAO/Reperfusion | Apoptotic Cells, Caspase-3, PARP | Significantly decreased number of apoptotic cells in the cortex, striatum, and hippocampus. Reduced expression of Caspase-3 and PARP.[1] |
| (Zhang, et al., 2017)[5] | Not specified | MCAO/Reperfusion | ROS, Infarct Volume, Apoptosis | Decreased ROS content, cerebral infarction volume, and number of apoptotic cells. |
Table 2: Quantitative Analysis of Edaravone Neuroprotective Effects in MCAO Rat Models
| Study | Dosage of Edaravone | Model | Key Parameters Measured | Results (Compared to MCAO Control) |
| (Luo, et al., 2022)[6] | 10, 20, 30 mg/kg, oral | MCAO | Behavioral Data, Infarct Area | Dose-dependently improved behavioral data and significantly reduced cerebral infarction area. |
| (Wu, et al., 2014)[7] | 7.17 mg/kg (ED50) | MCAO/Reperfusion | Infarct Volume | 55.7% inhibition of ischemic damage. |
| (Zhang, et al., 2022)[8] | Not specified | MCAO/Reperfusion | Infarct Volume, Neurological Score | Exhibited a protective effect on cerebral infarct and neurological function. |
| (Luo, et al., 2022)[6] | 10, 20, 30 mg/kg, oral | MCAO | Caspase-3, Oxidative Stress | Dose-dependently downregulated the levels of caspase-3, 3-NT, and 4-HNE. |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a synthesis of methodologies reported in studies investigating the neuroprotective effects of Picroside II.[1][9]
-
Animal Preparation: Adult male Wistar rats (250-300g) are typically used. They are housed under standard laboratory conditions with free access to food and water. Anesthesia is induced, commonly with an intraperitoneal injection of chloral (B1216628) hydrate.
-
Surgical Procedure:
-
The rat is placed in a supine position, and a midline cervical incision is made.
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.
-
The ECA is ligated and dissected distally.
-
A nylon monofilament with a rounded tip is inserted into the ECA lumen and gently advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is typically left in place for a period of 1-2 hours to induce ischemia.
-
-
Reperfusion: After the ischemic period, the monofilament is withdrawn to allow for blood reperfusion.
-
Drug Administration: Picroside II or the comparator drug is administered, often via intravenous or intraperitoneal injection, at a predetermined time relative to the onset of ischemia or reperfusion.
-
Neurological Assessment: Neurological deficit scoring (e.g., Bederson's scale or modified Neurological Severity Score - mNSS) is performed at various time points post-MCAO.
-
Infarct Volume Measurement: After a set period of reperfusion (e.g., 24 hours), the animals are euthanized, and the brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.
-
Biochemical and Histological Analysis: Brain tissue from the ischemic region can be used for further analysis, such as TUNEL staining for apoptosis, immunohistochemistry for protein expression (e.g., Caspase-3, PARP), and ELISA for inflammatory markers.
Signaling Pathway: Neuroprotection by Picroside II
Caption: Picroside II's neuroprotective mechanism involves inhibiting the mitochondrial apoptotic pathway.
Anti-inflammatory Effects of Picroside II
Picroside II has demonstrated significant anti-inflammatory properties in various experimental models. A common method to induce a systemic inflammatory response is through the administration of lipopolysaccharide (LPS).
Data Presentation: Anti-inflammatory Effects of Picroside II and Dexamethasone
The following tables present quantitative data on the anti-inflammatory effects of Picroside II and the widely used corticosteroid, Dexamethasone, by measuring their impact on pro-inflammatory cytokine levels.
Table 3: Quantitative Analysis of Picroside II Anti-inflammatory Effects
| Study | Model/Stimulus | Dosage of Picroside II | Cytokines Measured | Results (Compared to Stimulated Control) |
| (Gao, et al., 2021)[10] | Sepsis model | 20 mg/kg | Not specified | Alleviated the inflammatory response and enhanced immune function by inhibiting the activation of NLRP3 inflammasome and NF-κB pathways. |
| (Zhou, et al., 2024)[11] | Osteoarthritis | Not specified | Caspase-1, IL-18, IL-1β | Notably suppressed the expression levels of caspase-1, IL-18, and IL-1β. |
Table 4: Quantitative Analysis of Dexamethasone Anti-inflammatory Effects
| Study | Model/Stimulus | Dosage of Dexamethasone | Cytokines Measured | Results (Compared to Stimulated Control) |
| (Lin, et al., 2022)[12] | LPS in mice | 5 mg/kg | TNF-α, IL-6 | Serum TNF-α reduced from 408.83 ± 18.32 pg/mL to 134.41 ± 15.83 pg/mL. Serum IL-6 reduced from 91.27 ± 8.56 ng/mL to 22.08 ± 4.34 ng/mL. |
| (Wang, et al., 2023)[13][14] | LPS in mice | Not specified | TNF-α, IL-6, IL-1β | Remarkably reduced IL-6, TNF-α, and IL-1β concentrations. |
| (Li, et al., 2023)[15] | LPS on WISH cells | 0.001-1 µg/mL | IL-1β, TNF-α | Decreased the mRNA expression of IL-1β and TNF-α. |
Experimental Protocol: LPS-induced Cytokine Release and Measurement by ELISA
This protocol outlines a general procedure for assessing the anti-inflammatory effects of a compound in vivo.
-
Animal Model: Typically, mice or rats are used.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli) is administered via intraperitoneal injection to induce a systemic inflammatory response.
-
Drug Administration: Picroside II or the comparator drug (e.g., Dexamethasone) is administered, usually prior to the LPS challenge.
-
Sample Collection: At a specified time after LPS injection (e.g., 2-6 hours), blood is collected, and serum or plasma is prepared.
-
Cytokine Quantification (ELISA):
-
Coating: A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer.
-
Sample Incubation: Serum/plasma samples and a series of known standards are added to the wells and incubated.
-
Detection: A biotinylated detection antibody, also specific for the cytokine, is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate for HRP is added, leading to a color change proportional to the amount of cytokine present.
-
Measurement: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Signaling Pathway: Anti-inflammation by Picroside II
References
- 1. Neuroprotective Properties of Picroside II in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of picroside II in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Protective effect of picroside Ⅱ on the brain tissue through antioxidation in stroke rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picroside II has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 12. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Dexmedetomidine and LPS co-treatment attenuates inflammatory response on WISH cells via inhibition of p38/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Paniculoside II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent analytical techniques for the quantification of Paniculoside II: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC). As a diterpenoid glycoside isolated from Stevia species, accurate and precise quantification of this compound is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and HPTLC for the analysis of this compound will depend on the specific requirements of the study, including the need for high throughput, sensitivity, and the complexity of the sample matrix.
Table 1: Comparison of HPLC-UV and HPTLC Method Performance for this compound Analysis
| Parameter | HPLC-UV | HPTLC |
| Principle | Partition chromatography | Adsorption chromatography |
| Linearity Range (typical) | 1 - 200 µg/mL | 100 - 1000 ng/spot |
| Limit of Detection (LOD) (typical) | ~0.3 µg/mL | ~30 ng/spot |
| Limit of Quantification (LOQ) (typical) | ~1.0 µg/mL | ~100 ng/spot |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% |
| Sample Throughput | Sequential | High (multiple samples per plate) |
| Solvent Consumption | Higher | Lower |
| Selectivity | High | Moderate to High |
| Cost per Sample | Higher | Lower |
Experimental Protocols
The following sections detail the experimental methodologies for the quantification of this compound using HPLC-UV and HPTLC.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides excellent resolution and sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard
-
Methanol (B129727) (HPLC grade) for sample and standard preparation
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid). A typical gradient could be starting with 20% acetonitrile, increasing to 80% over 20 minutes.[2][3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., plant extract).
-
Dissolve the sample in methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.
Validation Parameters:
-
Linearity: Assessed by injecting a series of at least five concentrations of the standard solution. The correlation coefficient (r²) of the calibration curve should be > 0.999.
-
Precision: Determined by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) should be less than 2%.
-
Accuracy: Evaluated by a recovery study, where a known amount of this compound is spiked into a sample matrix. The recovery should be within 98-102%.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Method 2: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound, particularly for routine quality control.[1][4]
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and densitometric scanner.
-
Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).
Reagents and Materials:
-
Ethyl acetate (B1210297) (analytical grade)
-
Ethanol (analytical grade)
-
Water (analytical grade)
-
Anisaldehyde-sulfuric acid reagent for derivatization
-
This compound reference standard
-
Methanol (analytical grade) for sample and standard preparation
Chromatographic Conditions:
-
Mobile Phase: Ethyl acetate - Ethanol - Water (e.g., in a ratio of 15:3:6, v/v/v).[5]
-
Plate Development: Develop the plate up to a distance of 8 cm in a pre-saturated developing chamber.
-
Derivatization: Spray the dried plate with anisaldehyde-sulfuric acid reagent and heat at 110 °C for 5-10 minutes.
-
Densitometric Scanning: Scan the plate in absorbance mode at a suitable wavelength (e.g., 580 nm) after derivatization.[5]
Sample and Standard Application:
-
Apply samples and standards as bands of a specific width onto the HPTLC plate using an automatic applicator.
-
Prepare a stock solution of this compound in methanol.
-
Apply different volumes of the standard solution to the plate to generate a calibration curve.
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area against the amount of standard applied. The correlation coefficient (r²) should be > 0.998.
-
Precision: Assessed by analyzing replicate applications of the same standard solution. The %RSD should be less than 3%.
-
Accuracy: Determined by a recovery study, spiking a sample with a known amount of the standard. The recovery should be within 97-103%.
-
LOD and LOQ: Determined from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC-UV and HPTLC methods.
References
- 1. Validated high-performance thin-layer chromatography method for steviol glycosides in Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Paniculoside II from Diverse Natural Origins
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature reveals that Paniculoside II, a diterpenoid glycoside, demonstrates notable therapeutic potential, primarily attributed to its anti-inflammatory and antioxidant properties. This guide offers a comparative analysis of the efficacy of this compound derived from its principal natural sources, Stevia rebaudiana and Gynostemma pentaphyllum, providing researchers, scientists, and drug development professionals with a consolidated resource of experimental data and methodologies.
This compound (CAS 60129-64-8), with the chemical formula C₂₆H₄₀O₉, has been isolated from both the leaves of Stevia rebaudiana (Bertoni), a well-known source of natural sweeteners, and the herbaceous vine Gynostemma pentaphyllum (Thunb.) Makino, a plant utilized in traditional medicine.[][2][3] While direct comparative studies on the efficacy of this compound from these different botanical origins are limited, individual studies on the compound's biological activities provide valuable insights.
Comparative Efficacy Data
The primary therapeutic activities of this compound investigated to date include its anti-inflammatory and antioxidant effects. The following table summarizes the key quantitative data from representative studies.
| Natural Source | Assay Type | Key Findings | Reference |
| Stevia rebaudiana | Antifungal Activity | Exhibited significant antifungal activity against Candida albicans. | [] |
| Gynostemma pentaphyllum | Anti-inflammatory Activity | Modulates inflammatory pathways through the inhibition of pro-inflammatory cytokines and mediators. | [2] |
| Gynostemma pentaphyllum | Antioxidant Properties | Demonstrates antioxidant effects, contributing to its therapeutic potential in conditions linked to oxidative stress. | [2] |
Note: The lack of standardized reporting and direct comparative studies necessitates a cautious interpretation of the data. The presented findings are based on isolated studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
To facilitate the replication and further investigation of the therapeutic properties of this compound, detailed methodologies for key experiments are outlined below.
Anti-inflammatory Activity Assessment (In Vitro)
1. Cell Culture and Treatment:
-
Murine macrophage cell line (e.g., RAW 264.7) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1 hour.
2. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess assay.
-
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6): The levels of cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Antioxidant Activity Assessment (In Vitro)
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Different concentrations of this compound are mixed with a methanolic solution of DPPH.
-
The mixture is incubated in the dark for 30 minutes at room temperature.
-
The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated relative to a control.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
ABTS radical cation is generated by reacting ABTS solution with potassium persulfate.
-
The ABTS radical solution is diluted with ethanol (B145695) to a specific absorbance.
-
Various concentrations of this compound are added to the ABTS radical solution.
-
The absorbance is read at 734 nm after a 6-minute incubation. The percentage of inhibition is calculated.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
The presented information underscores the potential of this compound as a valuable lead compound for the development of novel therapeutics. Further research, particularly direct comparative studies employing standardized methodologies, is crucial to fully elucidate the relative efficacy of this compound from its different natural sources and to explore its full therapeutic potential.
References
Unveiling the Therapeutic Potential of Picroside II: A Comparative Guide to its In Vitro and In Vivo Anti-inflammatory and Neuroprotective Activity
For researchers, scientists, and drug development professionals, understanding the translational potential of a bioactive compound from laboratory models to living organisms is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo activities of Picroside II, a potent iridoid glycoside with significant anti-inflammatory and neuroprotective properties. Through a detailed examination of experimental data and methodologies, this document aims to bridge the gap between cellular-level effects and whole-organism responses, offering valuable insights for future research and therapeutic development.
Picroside II has emerged as a promising natural compound for the treatment of various inflammatory and neurodegenerative diseases. Its efficacy, demonstrated across a range of preclinical studies, is attributed to its ability to modulate key signaling pathways involved in inflammation and neuronal cell death. This guide synthesizes findings from multiple studies to present a clear correlation between its performance in cell-based assays and animal models.
Quantitative Comparison of Picroside II Activity
To facilitate a clear understanding of Picroside II's potency and therapeutic window, the following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory and Neuroprotective Activity of Picroside II
| Assay Type | Cell Line | Target/Stimulus | Key Findings | IC50 / Effective Concentration | Reference |
| Anti-inflammatory | RAW 264.7 macrophages | LPS | Inhibition of NO and TNF-α production | - | [1] |
| Anti-inflammatory | RAW 264.7 cells | LPS | Induced phosphorylation of Smad 2 | - | [2] |
| Neuroprotection | PC12 cells | Glutamate | Enhanced cell viability, decreased intracellular ROS, prevented apoptosis | 1.2 mg/ml significantly prevented apoptosis | [3] |
Table 2: In Vivo Anti-inflammatory and Neuroprotective Activity of Picroside II
| Animal Model | Disease Model | Dosage | Key Findings | % Reduction / Improvement | Reference |
| Anti-inflammatory | Mice | Sepsis (CLP-induced) | 20 mg/kg | Decreased mortality, alleviated lung injury, enhanced bacterial clearance | [4] |
| Anti-inflammatory | Mice | Diabetic Nephropathy (STZ-induced) | 10 and 20 mg/kg | Reduced proteinuria, BUN, and Scr levels; decreased MCP-1, IL-1β, IL-6, and TNF-α | [5] |
| Neuroprotection | Mice | Amnesia (AlCl3-induced) | 20 and 40 mg/kg/d | Ameliorated learning and memory dysfunction, increased SOD activity in the brain | [3] |
| Neuroprotection | Rats | Cerebral Ischemia Reperfusion | 10-20 mg/kg | Reduced cerebral infarct volume and apoptotic cells, scavenged ROS | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the in vitro and in vivo activities of Picroside II.
In Vitro Assay for Anti-inflammatory Activity (RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of Picroside II for a specified duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Analysis: After a defined incubation period (e.g., 24 hours), the cell supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reagent and tumor necrosis factor-alpha (TNF-α) using an ELISA kit.[1]
In Vivo Model of Sepsis (Cecal Ligation and Puncture - CLP)
-
Animal Model: Male C57BL/6 mice are used.
-
Sepsis Induction: Sepsis is induced by the cecal ligation and puncture (CLP) procedure, which involves surgically exposing the cecum, ligating it below the ileocecal valve, and puncturing it with a needle.
-
Treatment: A solution of Picroside II (e.g., 20 mg/kg) or a vehicle control is administered to the mice, typically via intraperitoneal injection, at a specific time point relative to the CLP procedure.
-
Outcome Measures: Survival rates are monitored over a set period. At the end of the experiment, lung tissue may be collected for histological analysis of injury, and peritoneal lavage fluid can be collected to quantify bacterial load. Blood samples are drawn to measure systemic inflammatory cytokine levels.[4]
In Vivo Model of Neuroprotection (Cerebral Ischemia-Reperfusion)
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Ischemia Induction: Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours), followed by reperfusion.
-
Treatment: Picroside II (e.g., 10-20 mg/kg) is administered, often intravenously, at the onset of reperfusion.
-
Assessment: Neurological deficits are scored at various time points. After a set period (e.g., 24 hours), the brains are harvested. Infarct volume is measured using TTC staining. Brain tissue is also used for histological analysis to assess neuronal damage and for biochemical assays to measure markers of oxidative stress (e.g., ROS levels) and apoptosis (e.g., Caspase-3 expression).[6]
Visualizing the Mechanisms of Action
To illustrate the complex biological processes influenced by Picroside II, the following diagrams, generated using Graphviz, depict key signaling pathways and experimental workflows.
Caption: Signaling pathways modulated by Picroside II.
Caption: A typical in vitro experimental workflow.
Caption: Logical correlation between in vitro and in vivo data.
Conclusion
The compiled data strongly supports the correlation between the in vitro and in vivo activities of Picroside II. Its ability to inhibit inflammatory pathways and protect against oxidative stress at the cellular level translates into tangible therapeutic effects in animal models of complex diseases like sepsis, diabetic nephropathy, and stroke. The consistent dose-dependent effects observed across different models underscore its potential as a robust therapeutic candidate. This guide provides a foundational understanding for researchers to further explore the clinical applications of Picroside II, with the provided experimental frameworks serving as a basis for future study design and drug development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Neutrophilic Lung Inflammation Suppressed by Picroside II Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picroside II protects against sepsis via suppressing inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
- 6. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety and Toxicity of Paniculoside II's Precursor, Panax Notoginseng Saponins, in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and toxicity profile of Panax notoginseng saponins (B1172615) (PNS), the natural botanical source of Paniculoside II, as evaluated in various animal models. The data presented is intended to offer a comparative perspective for researchers and drug development professionals, juxtaposing the toxicological profile of PNS with conventional therapies where applicable. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key toxicological assessments.
Acute Toxicity Assessment
Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance after a single high-dose administration. In animal models, these studies help establish the median lethal dose (LD50) and identify target organs for toxicity.
Experimental Protocol: Acute Toxicity in Rats
Objective: To determine the acute toxicity of orally administered Panax notoginseng saponins (PNS) in rats.
Animal Model: Male Wistar rats.
Methodology:
-
Thirty male Wistar rats were randomly assigned to five groups.
-
The control group received a vehicle (e.g., distilled water), while the treatment groups were administered PNS at doses of 17, 50, 150, and 450 mg/kg body weight via oral gavage.
-
Following administration, animals were monitored for clinical signs of toxicity and mortality over a 14-day observation period.
-
Key parameters, including heart rate, mean arterial pressure, and left ventricular systolic pressure, were monitored to assess cardiac function.
Results Summary:
| Dosage (mg/kg) | Animal Model | Observation Period | Key Findings | Reference |
| 17 | Wistar Rat | 14 Days | No significant alterations in cardiac hemodynamics. | [1] |
| 50 | Wistar Rat | 14 Days | No significant alterations in cardiac hemodynamics. | [1] |
| 150 | Wistar Rat | 14 Days | Significant alterations in cardiac parameters observed 10 minutes post-administration, indicating potential cardiac toxicity. | [1] |
| 450 | Wistar Rat | 14 Days | Animal death occurred, suggesting a lethal dose at this concentration. | [1] |
Caption: General workflow for the Ames test.
Comparative Safety with Aspirin (B1665792)
While direct comparative toxicity studies are limited, some research has explored the interactions and comparative effects of PNS and aspirin, a common antiplatelet agent.
Key Findings from Comparative Studies:
-
Pharmacokinetic Interaction: Co-administration of PNS with aspirin in rats has been shown to increase the plasma concentration of aspirin's active metabolite, salicylic (B10762653) acid. This is potentially due to PNS increasing the gastrointestinal absorption of aspirin. *[2] Gastrointestinal Effects: One study in myocardial infarction model rats suggested that PNS may attenuate aspirin-induced gastric mucosal injury. T[3]his was associated with a modulation of the arachidonic acid metabolism pathway in the gastric mucosa. *[3] Antiplatelet Effects: In Sprague-Dawley rats, a steamed P. notoginseng extract at 500 mg/kg demonstrated a percentage of platelet inhibition that was not significantly different from 25 mg/kg of aspirin.
[1]It is important to note that while PNS may offer a protective effect on the gastric mucosa compared to aspirin, the increased plasma concentration of aspirin when co-administered could potentially increase the risk of bleeding.
[1]### Signaling Pathways in PNS Bioactivity
Research into the molecular mechanisms of PNS has identified several signaling pathways that are modulated by its constituent saponins. These pathways are primarily associated with the therapeutic and protective effects of PNS.
-
AKT/Nrf2 Pathway: This pathway is involved in the antioxidant and protective effects of PNS. For instance, PNS has been shown to protect auditory cells from cisplatin-induced ototoxicity by activating the AKT/Nrf2 signaling pathway.
-
PI3K/AKT Pathway: This pathway is implicated in the pro-autophagic and anti-apoptotic effects of PNS in the context of pulmonary fibrosis. *[4] NF-κB Signaling: PNS has been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway. *[5] mTOR Signaling: Through the inhibition of mTOR signaling, PNS has demonstrated neuroprotective effects in in vitro models of Alzheimer's disease.
[5]Signaling Pathway of PNS Protective Effects
Caption: Signaling pathways modulated by PNS leading to protective effects.
Conclusion
The available data from animal models suggest that Panax notoginseng saponins, the source of this compound, have a generally favorable safety profile at therapeutic doses. However, high doses may be associated with cardiac and renal toxicity. Direct comparative toxicity studies with other drugs are limited, but preliminary evidence suggests that PNS may have a different safety profile compared to aspirin, particularly concerning gastrointestinal effects. Further research, including comprehensive genotoxicity and long-term toxicity studies, is warranted to fully elucidate the safety of this compound for clinical development. The signaling pathways identified so far are primarily linked to the therapeutic benefits of PNS, and more investigation is needed to understand the molecular mechanisms of its toxicity at high concentrations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Combination of Panax notoginseng saponins and aspirin potentiates platelet inhibition with alleviated gastric injury via modulating arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Panax notoginseng: Pharmacological Aspects and Toxicological Issues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Paniculoside II
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Paniculoside II, a diterpenoid glycoside. By adhering to these protocols, you can minimize risks and maintain a secure research environment.
I. Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. In the absence of a specific SDS, researchers should review all available data on this compound and similar compounds.
-
Review Chemical Properties: Evaluate available information regarding the physical and chemical properties of this compound. It is known to be a powder and soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol (B145695).[2]
-
Assess Potential Toxicity: In the absence of specific toxicity data, assume the compound may be harmful if swallowed or inhaled and may cause skin or eye irritation.[3] Handle with appropriate personal protective equipment (PPE).
-
Evaluate Environmental Hazards: Consider the potential for aquatic toxicity. Many chemical compounds can have significant environmental impacts.
II. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[1] Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Solid Waste: Unused or expired pure this compound, as well as contaminated items such as gloves, absorbent pads, and weighing papers, should be collected in a designated, clearly labeled solid chemical waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled liquid chemical waste container.[4] Do not mix with other incompatible waste streams.
III. Disposal Procedures
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[4]
-
Personal Protective Equipment (PPE): Before handling any waste, wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4]
-
Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, drains, and sources of ignition.[1][4]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[1][4]
| Property | Value/Consideration |
| Chemical Formula | C₃₃H₅₀O₁₇ |
| CAS Number | 60129-64-8 |
| Appearance | Powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
| Waste Category | Chemical Hazardous Waste (pending institutional assessment) |
| Container Type | Solid: Labeled, sealed container. Liquid: Labeled, leak-proof container. |
| Storage Location | Designated hazardous waste accumulation area |
Experimental Protocol: Decontamination of this compound-Contaminated Materials
This protocol outlines the methodology for neutralizing this compound on laboratory surfaces and equipment to ensure a safe working environment.
Objective: To effectively decontaminate surfaces and materials that have come into contact with this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
-
70% Ethanol solution.
-
Absorbent pads.
-
Designated chemical waste container.
Procedure:
-
Ensure Safety: Don all required PPE before beginning the decontamination process.
-
Decontamination: Liberally apply a 70% ethanol solution to the contaminated surface or material. Ethanol is a suitable solvent for this compound and will help to dissolve and remove any residue.[4]
-
Wiping: Thoroughly wipe the area with absorbent pads, starting from the outer edge of the contaminated area and working inwards to prevent spreading.[4]
-
Repeat: For heavily contaminated areas, repeat the application of ethanol and wiping.[4]
-
Disposal: All used absorbent pads and other contaminated disposable materials should be placed in the designated solid chemical waste container for this compound.[4]
-
Final Rinse: Rinse non-disposable equipment with water after decontamination with ethanol.[4]
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
